Vanadium trisulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
vanadium;trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2V/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGXLKTCYDJNJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[V].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3V2-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90890715 | |
| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13701-70-7 | |
| Record name | Vanadium trisulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013701707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, vanadium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90890715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Divanadium tris(sulphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANADIUM TRISULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQF3LAK57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure of Anhydrous Vanadium Trisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of anhydrous vanadium trisulfate (V₂(SO₄)₃). Due to the limited availability of a complete single-crystal structure determination for this specific compound in publicly accessible literature, this guide synthesizes information from closely related vanadium(III) sulfate compounds, theoretical expectations based on coordination chemistry, and available experimental data. Detailed methodologies for its synthesis are also provided to facilitate further research and application.
Introduction
Anhydrous vanadium(III) sulfate is an inorganic compound with the formula V₂(SO₄)₃. It presents as a pale yellow, air-stable solid, which is a notable characteristic as many vanadium(III) compounds are sensitive to air.[1] Upon dissolution in water, it slowly forms the green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.[1] The study of its crystal structure is crucial for understanding its physical and chemical properties, which in turn informs its applications in areas such as catalysis and materials science.
Predicted Crystal Structure and Coordination Environment
While a definitive single-crystal X-ray diffraction analysis for anhydrous V₂(SO₄)₃ is not widely reported, significant insights into its structure can be inferred from the analysis of analogous compounds. The coordination chemistry of vanadium(III) is well-established, with a strong preference for an octahedral geometry.[2]
It is anticipated that the fundamental structural motif of anhydrous vanadium(III) sulfate involves octahedrally coordinated V³⁺ ions. These VO₆ octahedra are likely linked by bridging sulfate tetrahedra (SO₄) to form a three-dimensional framework. This structural arrangement is observed in the crystal structure of sodium vanadium(III) sulfate, Na₃V(SO₄)₃, which serves as a valuable model. In Na₃V(SO₄)₃, the vanadium(III) ions are situated in an almost perfect octahedral environment, bonded to six oxygen atoms from six different sulfate groups.[3]
Table 1: Crystallographic Data for the Structurally Related Sodium Vanadium(III) Sulfate (Na₃V(SO₄)₃)
| Parameter | Value |
| Crystal System | Rhombohedral |
| Space Group | R3 |
| a, b (Å) | 13.439(1) |
| c (Å) | 9.091(1) |
| Z (Formula units/cell) | 6 |
| V³⁺ Coordination | Octahedral (VO₆) |
Data sourced from single-crystal X-ray diffraction analysis of Na₃V(SO₄)₃.[3]
Based on this, a logical relationship for the coordination in anhydrous V₂(SO₄)₃ can be proposed, where each vanadium ion is coordinated to six oxygen atoms from surrounding sulfate groups, and each sulfate group bridges multiple vanadium centers.
Caption: Proposed octahedral coordination of the V³⁺ ion.
Experimental Protocols for Synthesis
Several methods for the synthesis of anhydrous vanadium(III) sulfate have been reported. The two most prominent methods are detailed below.
3.1. Reduction of Vanadium Pentoxide with Elemental Sulfur
This method involves the reduction of vanadium pentoxide (V₂O₅) in sulfuric acid using elemental sulfur.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of V₂(SO₄)₃.
Detailed Protocol:
-
In a suitable reaction vessel, a suspension of vanadium pentoxide in concentrated sulfuric acid is prepared.
-
Elemental sulfur is added to the suspension.
-
The mixture is heated. The reaction is a rare example of reduction by elemental sulfur.[1]
-
The reaction proceeds according to the following equation: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O.[1]
-
After the reaction is complete, the mixture is cooled.
-
The solid product, anhydrous vanadium(III) sulfate, is isolated by filtration.
-
The product is washed to remove any unreacted starting materials and byproducts.
-
The final product is dried under vacuum or in a desiccator to ensure it is anhydrous.
3.2. Reaction of Vanadium(III) Oxide with Sulfuric Acid
An alternative method involves the direct reaction of vanadium(III) oxide (V₂O₃) with hot, concentrated sulfuric acid.
Experimental Protocol:
-
Vanadium(III) oxide is added to sulfuric acid with a concentration of 80% or higher.
-
The mixture is heated to a temperature in the range of 140-260°C.
-
Under these conditions, the vanadium(III) oxide reacts to form solid vanadium(III) sulfate.
-
The solid product is then recovered from the reaction solution.
Physicochemical Properties
Table 2: General Properties of Anhydrous this compound
| Property | Value |
| Molecular Formula | V₂(SO₄)₃ |
| Molar Mass | 390.07 g/mol |
| Appearance | Pale yellow powder[1] |
| Stability | Stable in dry air.[1] Forms a green hydrate upon exposure to moist air over several weeks.[4] |
| Thermal Decomposition | Decomposes to vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂) when heated in a vacuum at or slightly below 410°C.[1] |
| Solubility | Very slowly soluble in water at room temperature, with solubility increasing in boiling water. Practically insoluble in concentrated sulfuric acid, but soluble in dilute and concentrated nitric acid.[3][4] |
| Redox Properties | Acts as a powerful reducing agent.[4] |
Conclusion
While a complete crystallographic description of anhydrous vanadium(III) sulfate remains to be fully elucidated and published, substantial information can be derived from related compounds and the well-understood principles of vanadium(III) coordination chemistry. The expected structural features, centered around octahedrally coordinated vanadium(III) ions bridged by sulfate groups, provide a strong basis for further investigation. The detailed synthetic protocols provided herein offer a clear pathway for researchers to produce this compound for further study and application in diverse scientific and industrial fields. Future work employing techniques such as Rietveld refinement of powder X-ray diffraction data could provide a more definitive understanding of the crystal structure of anhydrous V₂(SO₄)₃.
References
- 1. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. A coordination chemistry study of hydrated and solvated cationic vanadium ions in oxidation states +III, +IV, and +V in solution and solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.folium.ru [chem.folium.ru]
- 4. The crystal structure of the anhydrous sulphates of copper and zinc | Semantic Scholar [semanticscholar.org]
Solubility Profile of Vanadium(III) Sulfate: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the solubility of Vanadium(III) sulfate (V₂(SO₄)₃) in various solvents. Aimed at researchers, scientists, and professionals in drug development and materials science, this document consolidates available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a generalized workflow for such measurements. Vanadium(III) sulfate is a pale yellow, stable inorganic compound that is sparingly soluble in water, forming a characteristic green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺, upon dissolution.[1] Its solubility is of particular interest in the development of vanadium redox flow batteries. This guide summarizes the known solubility parameters and provides a framework for further empirical investigation.
Introduction
Vanadium(III) sulfate, also known as vanadium trisulfate, is an inorganic compound with the formula V₂(SO₄)₃.[2] Unlike many other vanadium(III) compounds, it is stable in air.[2] The solubility of this compound is a critical parameter in various applications, including its use as a precursor in chemical synthesis and as a component of the negative half-cell electrolyte in vanadium redox flow batteries.[3][4] An understanding of its behavior in different solvent systems is essential for optimizing reaction conditions, formulation development, and performance in electrochemical applications. This guide aims to provide a detailed technical summary of the current knowledge on the solubility of Vanadium(III) sulfate.
Solubility of Vanadium(III) Sulfate
The solubility of Vanadium(III) sulfate is influenced by the solvent, temperature, and the presence of other solutes, such as acids. While extensive quantitative data across a wide range of solvents is limited in publicly available literature, a combination of qualitative descriptions and specific quantitative measurements provides a useful solubility profile.
Aqueous Solubility
Vanadium(III) sulfate is generally described as sparingly or slightly soluble in water.[2][5][6] It dissolves slowly to form a green solution containing the hexaaquavanadium(III) complex ion, [V(H₂O)₆]³⁺.[1][2]
Solubility in Acidic Solutions
The solubility of Vanadium(III) sulfate is significantly affected by the concentration of sulfuric acid. Research related to vanadium redox flow batteries indicates that the solubility of V(III) species decreases with an increasing concentration of sulfuric acid.[3][4][7][8] Paradoxically, while it is practically insoluble in concentrated sulfuric acid, it does dissolve in dilute sulfuric acid solutions.[1] It has also been noted to dissolve in both dilute and concentrated nitric acid.[1]
A key quantitative finding shows that a V(III) concentration of up to 2.730 mol/L can be achieved in a 1 mol/L sulfuric acid solution at 30°C.[3][4][7][8] The dissolution of V(III) in sulfuric acid is an exothermic process.[3][4][7][8]
Solubility in Organic Solvents
Information on the solubility of Vanadium(III) sulfate in organic solvents is scarce, with most sources indicating very low solubility. It has been reported to be insoluble in ethanol and acetone.
Temperature Effects
The solubility of Vanadium(III) species in sulfuric acid solutions has been shown to decrease as the temperature increases from 15°C to 40°C, indicating an exothermic dissolution process in this medium.[3][4][7][8] In contrast, its solubility in water is reported to increase slightly in boiling water.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for Vanadium(III) sulfate.
| Solvent System | Temperature | Solubility | Notes |
| Water | Room Temperature | Sparingly Soluble[5] | Dissolves very slowly to form a green solution.[1] |
| Boiling Water | 100°C | Slightly Increased Solubility[1] | - |
| Sulfuric Acid (1 mol/L) | 30°C | 2.730 mol/L [3][4][7][8] | High concentration achievable and stable for over 60 days.[8] |
| Sulfuric Acid (5 mol/L) | 30°C | 0.195 mol/L[8] | Demonstrates decreased solubility with increased acid concentration. |
| Concentrated Sulfuric Acid | Room Temperature | Practically Insoluble[1] | - |
| Nitric Acid (dilute and concentrated) | Room Temperature | Soluble[1] | - |
| Ethanol | Not Specified | Insoluble | - |
| Acetone | Not Specified | Insoluble | - |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of Vanadium(III) sulfate in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
Vanadium(III) sulfate (solid)
-
Solvent of interest (e.g., deionized water, sulfuric acid solutions)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or equivalent)
-
Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES) or a suitable titration setup
-
Centrifuge (optional)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Vanadium(III) sulfate to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pipette. To avoid transferring solid particles, the use of a syringe filter is highly recommended.
-
Alternatively, the sample can be centrifuged to pellet the excess solid before drawing the supernatant.
-
Accurately dilute the collected sample to a known volume using the appropriate solvent to bring the vanadium concentration within the analytical range of the chosen quantification method.
-
-
Quantification of Vanadium Concentration:
-
ICP-OES Method (Preferred):
-
Prepare a series of standard solutions of known vanadium concentrations.
-
Calibrate the ICP-OES instrument using the standard solutions.
-
Analyze the diluted sample to determine the concentration of vanadium.
-
-
Titration Method (Alternative):
-
A redox titration can be employed. For instance, the V(III) in the sample can be oxidized by a standard solution of an oxidizing agent (e.g., potassium permanganate) in an acidic medium. The endpoint can be determined potentiometrically or with a suitable indicator.
-
-
-
Calculation of Solubility:
-
Using the measured concentration of vanadium in the diluted sample, calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of Vanadium(III) sulfate solubility.
References
- 1. This compound | 13701-70-7 | Benchchem [benchchem.com]
- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility Rules of Negative Electrolyte V2(SO4)3 of Vanadium Redox Flow Battery | Semantic Scholar [semanticscholar.org]
- 5. vanadium(III) sulfate [chemister.ru]
- 6. 13701-70-7 CAS MSDS (divanadium tris(sulphate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. jim.org.cn [jim.org.cn]
- 8. scispace.com [scispace.com]
Vanadium Trisulfate: A Comprehensive Technical Guide to its Safe Handling and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium trisulfate, with the chemical formula V₂(SO₄)₃, is a chemical compound that finds application in various research and industrial processes. A thorough understanding of its properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes. This technical guide provides an in-depth overview of this compound, focusing on its Chemical Abstracts Service (CAS) number, safety data, and handling protocols.
Core Data Summary
CAS Number: 13701-70-7[1]
The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.
| Property | Value | Reference |
| Physical and Chemical Properties | ||
| Molecular Weight | 390.074 g/mol | [2] |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 330 °C | [2] |
| Boiling Point | 400 °C (decomposes) | [2] |
| Solubility | Slightly soluble in water | [2] |
| Density | 1.99 g/cm³ at 20°C | [3] |
| Toxicological Data | ||
| Acute Oral Toxicity | Harmful if swallowed. | [4][5] |
| Acute Dermal Toxicity | Harmful in contact with skin. | |
| Acute Inhalation Toxicity | Fatal if inhaled.[6] | |
| Exposure Limits | ||
| NIOSH REL | 0.05 mg/m³ (15-minute ceiling) for Vanadium compounds | [7] |
GHS Hazard and Precautionary Information
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards.
GHS Hazard Statements:
-
H290: May be corrosive to metals.[4]
-
H318: Causes serious eye damage.[4]
-
H330: Fatal if inhaled.[6]
-
H361: Suspected of damaging fertility or the unborn child.[4][5]
-
H372: Causes damage to organs through prolonged or repeated exposure.[4][6]
-
H410: Very toxic to aquatic life with long lasting effects.[6]
GHS Precautionary Statements (selected):
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4][5]
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P310: Immediately call a POISON CENTER or doctor/physician.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.[4]
Experimental Safety Protocols
Personal Protective Equipment (PPE)
A critical aspect of safely handling this compound is the consistent and correct use of personal protective equipment.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. americanelements.com [americanelements.com]
- 3. 13701-70-7 CAS MSDS (divanadium tris(sulphate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. stryten.com [stryten.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. hiepro.ehawaii.gov [hiepro.ehawaii.gov]
- 8. echemi.com [echemi.com]
Theoretical Insights into the Electronic Structure of Vanadium(III) Trisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium(III) trisulfate, V₂(SO₄)₃, an inorganic compound featuring vanadium in the +3 oxidation state, presents a complex electronic structure that dictates its chemical behavior and potential applications. Direct theoretical studies on the electronic properties of V₂(SO₄)₃ are not extensively available in peer-reviewed literature. This guide, therefore, leverages data from analogous V(III) compounds and established computational methodologies to provide a comprehensive theoretical overview of its electronic structure. By examining the crystal structure of similar compounds and the electronic characteristics of V₂O₃, we can infer and construct a robust theoretical model for V₂(SO₄)₃. This document serves as a technical resource, offering detailed computational protocols and a logical framework for future theoretical investigations into this and similar vanadium-based materials.
Introduction
Vanadium compounds are of significant interest across various scientific disciplines, including materials science, catalysis, and pharmacology, owing to their diverse oxidation states and coordination chemistries. Vanadium(III) sulfate, in particular, is a d² system, and its electronic configuration is expected to give rise to interesting magnetic and electronic properties. Understanding the electronic structure at a quantum mechanical level is paramount for elucidating reaction mechanisms, predicting material properties, and designing novel applications. This guide provides a foundational theoretical study of Vanadium(III) trisulfate, addressing its anticipated electronic characteristics through comparative analysis and established computational approaches.
Inferred Crystal Structure and Computational Model
To date, a definitive crystal structure for anhydrous V₂(SO₄)₃ has not been extensively reported. However, the synthesis and crystal structure of a related compound, Na₃V(SO₄)₃, has been detailed, revealing a rhombohedral (hexagonal) space group R3̅.[1] This structure contains vanadium(III) ions in a distorted octahedral coordination environment, linked by sulfate groups.[1] For the purpose of theoretical calculations, it is reasonable to construct a model of V₂(SO₄)₃ based on a similar rhombohedral lattice, with the vanadium ions occupying octahedral sites.
Analogous Systems: The Case of Vanadium(III) Oxide (V₂O₃)
In the absence of direct experimental or theoretical data on the electronic band structure and density of states (DOS) of V₂(SO₄)₃, Vanadium(III) oxide (V₂O₃) serves as an excellent proxy. V₂O₃ also features V³⁺ ions in a corundum-type rhombohedral crystal structure and has been extensively studied.[2] Theoretical studies on V₂O₃ provide valuable insights into the nature of the V 3d states and their hybridization with ligand orbitals.
Electronic Density of States of V₂O₃
Computational studies, particularly those employing Density Functional Theory with a Hubbard U correction (DFT+U), have been successful in describing the electronic structure of V₂O₃. These calculations reveal that the top of the valence band is primarily composed of V 3d states with some contribution from O 2p states.[3] The bottom of the conduction band is almost exclusively formed by V 3d states.[3] The inclusion of the Hubbard U term is crucial for accurately capturing the electron correlation effects in the partially filled d-orbitals of vanadium, leading to the prediction of a band gap consistent with experimental observations.[3]
Proposed Theoretical Methodology for V₂(SO₄)₃
A robust theoretical investigation of the electronic structure of V₂(SO₄)₃ would necessitate a quantum mechanical approach, with Density Functional Theory (DFT) being the most suitable and widely used method.
Computational Protocol
A typical computational workflow for determining the electronic structure of V₂(SO₄)₃ is outlined below. This protocol is based on standard practices for solid-state calculations of transition metal compounds.
| Step | Parameter | Description | Recommended Value/Method |
| 1. Geometry Optimization | Crystal Structure | A model crystal structure based on the rhombohedral system of Na₃V(SO₄)₃ should be used as a starting point. | Rhombohedral (R3̅) |
| Functional | A functional that can accurately describe the exchange-correlation energy. | PBE or PW91 (GGA) | |
| Basis Set | A set of functions to represent the electronic wavefunctions. | Plane-wave basis set with a kinetic energy cutoff of at least 400 eV. | |
| Pseudopotentials | To represent the interaction of valence electrons with the atomic core. | Projector Augmented Wave (PAW) or Ultrasoft Pseudopotentials. | |
| k-point Sampling | To integrate over the Brillouin zone. | A Monkhorst-Pack grid with a density appropriate for the cell size (e.g., 4x4x4). | |
| 2. Electronic Structure Calculation | Functional | To account for strong electron correlation in V 3d orbitals. | DFT+U (e.g., PBE+U). The value of U can be determined empirically or from first-principles. |
| Properties to Calculate | Key electronic structure descriptors. | Band Structure, Density of States (Total and Projected), and Partial Charge Density. | |
| 3. Analysis | Band Gap | The energy difference between the valence and conduction bands. | To be determined from the calculated band structure. |
| Orbital Contributions | Identification of atomic orbital contributions to the valence and conduction bands. | Analysis of the Projected Density of States (PDOS). |
Logical Workflow for Theoretical Investigation
The logical progression of a theoretical study on the electronic structure of Vanadium trisulfate can be visualized as a clear workflow. This ensures a systematic approach from structural modeling to the final analysis of electronic properties.
Conclusion
While direct theoretical investigations into the electronic structure of Vanadium(III) trisulfate are sparse, a robust theoretical understanding can be constructed through careful analogy with structurally and electronically similar compounds, such as Na₃V(SO₄)₃ and V₂O₃. The application of Density Functional Theory, particularly with the inclusion of a Hubbard U correction, is essential for accurately describing the correlated d-electron system of the V³⁺ ion. The proposed computational protocol and logical workflow provide a clear and comprehensive framework for researchers to undertake detailed theoretical studies of V₂(SO₄)₃. Such studies are crucial for unlocking the potential of this and other vanadium-based materials in fields ranging from energy storage to pharmaceuticals. The insights gained from these theoretical explorations will undoubtedly pave the way for the rational design of novel materials with tailored electronic and chemical properties.
References
Physical and chemical characteristics of V₂(SO₄)₃
An In-depth Technical Guide to the Physical and Chemical Characteristics of Vanadium(III) Sulfate
Abstract
Vanadium(III) sulfate, with the chemical formula V₂(SO₄)₃, is an inorganic compound of significant interest due to its role as a reducing agent and its applications in various fields, including catalysis and energy storage.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of Vanadium(III) sulfate, detailed experimental protocols for its synthesis, and visual representations of key processes. The information is intended for researchers, scientists, and professionals in drug development and other scientific disciplines who require a thorough understanding of this compound.
Physical Characteristics
Vanadium(III) sulfate is a pale yellow, solid compound.[1][2] In its anhydrous form, it is stable in dry air, a notable characteristic compared to many other vanadium(III) compounds.[1][2] However, upon exposure to moist air over several weeks, it forms a green hydrate.[2][4] It is slightly soluble in water, and upon slow dissolution, it forms the green hexa-aquated vanadium(III) complex, [V(H₂O)₆]³⁺.[1][2]
The key physical properties of Vanadium(III) sulfate are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | V₂(SO₄)₃ | [1][2] |
| Molar Mass | 390.074 g/mol | [2][5][6] |
| Appearance | Pale yellow powder/solid | [1][2][7] |
| Melting Point | Decomposes at 400 °C (752 °F; 673 K) | [2][6] |
| Boiling Point | Decomposes | [6] |
| Solubility in Water | Slightly soluble | [2][6] |
Chemical Characteristics
Vanadium(III) sulfate is primarily known for its reducing properties.[1][2] The vanadium(III) ion has a tendency to be oxidized to higher, more stable oxidation states such as +4 and +5.[4][8] This makes V₂(SO₄)₃ a useful reducing agent in various chemical reactions.[1][4]
Stability and Decomposition:
-
In Moist Air: It slowly hydrates to a green form over several weeks.[2][4]
-
Thermal Decomposition: When heated in a vacuum at or slightly below 410 °C, it decomposes to form vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂).[2]
Reactivity in Solution:
-
In aqueous solutions, the V³⁺ ion exists as the green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺.[4]
-
The vanadium(III) state is an intermediate in the reduction of higher oxidation states of vanadium.[4]
-
Its role in redox reactions is central to its application in vanadium redox flow batteries, where the V(III)/V(II) redox couple is utilized.[3][4]
Experimental Protocols
Detailed methodologies for the synthesis of Vanadium(III) sulfate are crucial for its application in research and industry. Below are key experimental protocols cited in the literature.
Synthesis via Reduction of Vanadium(V) Oxide with Elemental Sulfur
This method is a common laboratory-scale preparation of Vanadium(III) sulfate.
Reaction: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O[1][2]
Procedure:
-
Vanadium(V) oxide (V₂O₅) is treated with elemental sulfur in a sulfuric acid medium.[1][2]
-
The mixture is heated to initiate the reduction of vanadium(V) by elemental sulfur.[1][2]
-
This reaction is a rare example of reduction by elemental sulfur.[1][2]
-
The resulting Vanadium(III) sulfate can be isolated from the reaction mixture.
Synthesis from Vanadium(III) Oxide in Sulfuric Acid
This method is suitable for producing high-purity Vanadium(III) sulfate.
Procedure:
-
Vanadium(III) oxide (V₂O₃) is added to sulfuric acid with a concentration of 80% or higher.[9]
-
The mixture is heated to a temperature between 140-260 °C.[9]
-
The solid Vanadium(III) sulfate that forms is then recovered from the reaction solution.[9]
-
This method allows for the production of solid Vanadium(III) sulfate with high purity as impurities tend to remain dissolved in the acidic mother liquor.[9]
Electrolytic Reduction of Vanadyl Sulfate
Electrochemical methods can also be employed to produce Vanadium(III) sulfate in solution.
Procedure:
-
A solution of vanadyl sulfate (VOSO₄) is used as the electrolyte.[8]
-
Electrolysis is carried out, leading to the formation of V(III) ions at the cathode.[8]
-
With prolonged electrolysis, further reduction to V(II) can occur.[8]
-
The isolation and storage of the resulting Vanadium(III) salt solution require the strict exclusion of air to prevent re-oxidation to vanadyl salts.[8]
Visualizations
The following diagrams illustrate key processes related to Vanadium(III) sulfate.
Caption: Workflow for the synthesis of V₂(SO₄)₃ from V₂O₅.
Caption: Redox states of Vanadium ions in aqueous solution.
References
- 1. About: Vanadium(III) sulfate [dbpedia.org]
- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. nanorh.com [nanorh.com]
- 4. Vanadium trisulfate | 13701-70-7 | Benchchem [benchchem.com]
- 5. webqc.org [webqc.org]
- 6. americanelements.com [americanelements.com]
- 7. Vanadium (III) Sulfate, V2(SO4)3 [asia.matweb.com]
- 8. Sciencemadness Discussion Board - Vanadium Sulfate - does it exist? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. JPH1111949A - Production of vanadium (iii) sulfate and its sulfuric acid aqueous solution - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Vanadium Trisulfate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium trisulfate, V₂(SO₄)₃, is a vanadium(III) compound that holds potential as a catalyst in various organic transformations. While specific literature detailing the catalytic use of this compound is not as extensive as for other vanadium species like vanadyl sulfate (VOSO₄) or vanadium pentoxide (V₂O₅), its reactivity can be inferred from the known catalytic behavior of other vanadium compounds. Vanadium catalysts are known for their efficacy in redox reactions, including oxidations and reductions, owing to the multiple accessible oxidation states of the vanadium metal center.
These application notes provide an overview of potential applications of this compound as a catalyst in organic synthesis, drawing parallels from closely related and well-documented vanadium-catalyzed reactions. The protocols provided are based on established procedures using other vanadium catalysts and can be adapted as a starting point for investigations with this compound.
Potential Applications of this compound
Based on the known reactivity of vanadium compounds, this compound is a promising candidate for catalyzing the following types of organic reactions:
-
Oxidation of Alcohols: Vanadium compounds are effective catalysts for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3]
-
Reduction of Nitro Compounds: Vanadium catalysts, in conjunction with a reducing agent, can facilitate the reduction of aromatic nitro compounds to the corresponding amines.[4][5][6]
Application 1: Oxidation of Alcohols
Overview: The oxidation of alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug development and fine chemical production. Vanadium catalysts, in the presence of an oxidant, can efficiently catalyze this conversion. While many studies utilize V₂O₅ or VOSO₄, the underlying principle of vanadium-mediated oxidation can be extended to V₂(SO₄)₃.[1][2]
Data Presentation: Comparison of Vanadium-Catalyzed Alcohol Oxidation
| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| V₂O₅ | Benzyl alcohol | O₂ (atm) | Toluene | 100 | 6 | 95 | Org. Lett. 2004, 6, 217-219[2] |
| V₂O₅ | 1-Phenylethanol | O₂ (atm) | Toluene | 100 | 4 | 98 | Org. Lett. 2004, 6, 217-219[2] |
| VOSO₄/TEMPO | Benzyl alcohol | O₂ (atm) | Acetonitrile | 80 | 5 | 92 | Request PDF[1] |
| VOSO₄/TEMPO | Cyclohexanol | O₂ (atm) | Acetonitrile | 80 | 8 | 85 | Request PDF[1] |
Experimental Protocol: General Procedure for Vanadium-Catalyzed Aerobic Oxidation of Alcohols
This protocol is adapted from a procedure using V₂O₅ and can be used as a starting point for V₂(SO₄)₃.
Materials:
-
This compound (V₂(SO₄)₃)
-
Substrate (e.g., Benzyl alcohol)
-
Toluene (anhydrous)
-
Oxygen source (e.g., balloon or atmospheric)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification supplies (e.g., rotary evaporator, silica gel for chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol substrate (1.0 mmol) and toluene (5 mL).
-
Add a catalytic amount of this compound (e.g., 1-5 mol%).
-
The flask is then fitted with an oxygen balloon, or the reaction is left open to the atmosphere.
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualization of Experimental Workflow:
Application 2: Reduction of Aromatic Nitro Compounds
Overview: The reduction of aromatic nitro compounds to anilines is a critical transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[7] While catalytic hydrogenation is a common method, chemoselective reduction in the presence of other reducible functional groups can be challenging.[8] Vanadium compounds have been shown to promote the reduction of nitroarenes, often in synergistic systems with other catalysts or reducing agents.[4][5][6]
Data Presentation: Vanadium-Assisted Reduction of Nitroarenes
| Catalyst System | Substrate | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Nitroreductase/V₂O₅ | 4-Nitroacetophenone | Glucose/GDH | Buffer | 30 | 24 | >99 | Request PDF[5] |
| Nitroreductase/V₂O₅ | 2-Methyl-5-nitropyridine | Glucose/GDH | Buffer | 30 | 24 | >95 (selectivity) | Request PDF[5] |
| V-compound/Pd/C | Nitrobenzene | H₂ | Methanol | 25 | 2 | >99 | Patent WO2020128434A1[4] |
Experimental Protocol: General Procedure for Vanadium-Promoted Reduction of Nitroarenes
This protocol is a conceptual adaptation for using V₂(SO₄)₃ with a common chemical reductant.
Materials:
-
This compound (V₂(SO₄)₃)
-
Substrate (e.g., Nitrobenzene)
-
Reducing agent (e.g., Sodium borohydride or Hydrazine hydrate)
-
Solvent (e.g., Ethanol or Methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the nitroarene (1.0 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of this compound (e.g., 2-10 mol%).
-
To this solution, slowly add the reducing agent (e.g., 3-5 equivalents of NaBH₄ or hydrazine hydrate) at room temperature or 0 °C.
-
The reaction mixture is stirred at room temperature, and its progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Visualization of Logical Relationships in Nitro Reduction:
Conclusion
While direct, detailed applications of this compound as a catalyst in organic synthesis are still emerging in the scientific literature, its potential can be extrapolated from the well-established catalytic activity of other vanadium compounds. The protocols and data presented here, based on related vanadium catalysts, offer a solid foundation for researchers and drug development professionals to explore the utility of this compound in key organic transformations such as alcohol oxidation and nitro group reduction. Further investigation into the specific reactivity, optimal conditions, and catalytic efficiency of this compound is warranted to fully elucidate its role in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Vanadium-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones under Atmospheric Oxygen [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tizra Reader [library.scconline.org]
Application Notes and Protocols: Vanadium Trisulfate in Redox Flow Battery Electrolytes
Audience: Researchers, scientists, and drug development professionals.
Introduction to Vanadium Redox Flow Batteries (VRFBs)
Vanadium redox flow batteries (VRFBs) are a type of rechargeable flow battery that employs vanadium ions in four different oxidation states to store and release energy.[1] The key components of a VRFB system include two electrolyte tanks, a cell stack with an ion-exchange membrane, and pumps to circulate the electrolytes.[2] The electrolytes are solutions of vanadium salts, typically vanadium sulfate, in sulfuric acid.[3] The use of a single electroactive element (vanadium) in both half-cells mitigates the issue of cross-contamination, which can degrade the performance of other flow battery chemistries.[4]
The fundamental principle of operation involves the reversible electrochemical reactions of two redox couples: V(II)/V(III) in the negative half-cell (anolyte) and V(IV)/V(V) in the positive half-cell (catholyte).[4] During charging, V(III) is reduced to V(II) at the negative electrode, while V(IV) is oxidized to V(V) at the positive electrode.[1] The process is reversed during discharge.[1]
The Role of Vanadium Trisulfate (V₂(SO₄)₃)
This compound, V₂(SO₄)₃, is the chemical compound where vanadium exists in the +3 oxidation state. In the context of VRFB electrolytes, the V(III) ion is a crucial component of the anolyte, participating in the V(II)/V(III) redox couple. The initial electrolyte is often a mixture of V(III) and V(IV) sulfates.[5] Specifically, a common starting electrolyte is an equimolar solution of V(III) and V(IV), often referred to as a V(3.5+) electrolyte.[6]
Experimental Protocols
Preparation of Vanadium(III) Sulfate Electrolyte
There are several methods to prepare vanadium electrolytes. A common approach involves the chemical or electrochemical reduction of vanadium pentoxide (V₂O₅) or vanadyl sulfate (VOSO₄).[3][6]
Protocol for Preparing a V(III)/V(IV) Mixed Electrolyte from V₂O₅ and V₂O₃:
This protocol is adapted from a chemical synthesis method to produce a mixed V(III) and V(IV) electrolyte.[3]
Materials:
-
Vanadium pentoxide (V₂O₅) powder
-
Vanadium trioxide (V₂O₃) powder[3]
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Heating mantle and temperature controller
-
Stirrer
Procedure:
-
Prepare a dilute sulfuric acid solution. For instance, to achieve a specific gravity of 1.42, carefully add concentrated sulfuric acid to deionized water.
-
Heat the sulfuric acid solution to 80-90°C in the reaction vessel with constant stirring.
-
Slowly add a pre-weighed mixture of V₂O₅ and V₂O₃ powder to the heated acid. A typical mass ratio of V₂O₃ to V₂O₅ is between 2.5:1 and 4:1.
-
Maintain the reaction temperature at 75-95°C for 30-40 minutes.
-
After the initial reaction, add an equal volume of deionized water to the solution while maintaining the temperature for another 15-20 minutes to ensure complete dissolution.
-
Cool the solution and filter it to remove any unreacted solids.
-
The resulting filtrate is the V(III)/V(IV) mixed electrolyte. The concentration of vanadium ions can be determined using titration methods, such as with ferrous ammonium sulfate.
Chemical Synthesis of this compound (V₂(SO₄)₃):
A direct synthesis of V₂(SO₄)₃ can be achieved by dissolving vanadium trioxide (V₂O₃) in sulfuric acid.[7]
Reaction: V₂O₃ + 3H₂SO₄ → V₂(SO₄)₃ + 3H₂O
Procedure:
-
In a suitable reaction vessel, place a measured amount of concentrated sulfuric acid.
-
Slowly add stoichiometric amounts of V₂O₃ powder to the sulfuric acid with constant stirring. The reaction is exothermic and should be controlled.
-
After the addition is complete, the solution can be gently heated to ensure the reaction goes to completion.
-
The resulting solution is a this compound electrolyte.
Assembly and Electrochemical Testing of a VRFB Single Cell
This protocol outlines the general procedure for assembling and testing a laboratory-scale VRFB single cell.[8]
Materials and Equipment:
-
VRFB single-cell hardware (end plates, current collectors, flow frames, gaskets)
-
Ion-exchange membrane (e.g., Nafion™)
-
Carbon felt electrodes
-
Prepared vanadium electrolyte
-
Peristaltic pumps
-
Tubing
-
Electrolyte reservoirs
-
Battery cycler or potentiostat/galvanostat
-
Data acquisition system
Assembly Procedure:
-
Cut the carbon felt electrodes and the ion-exchange membrane to the desired dimensions of the cell's active area.
-
Pre-treat the membrane and electrodes as required (e.g., soaking the membrane in deionized water).
-
Assemble the cell in the following sequence: end plate, current collector, gasket, carbon felt electrode, flow frame, ion-exchange membrane, second flow frame, second carbon felt electrode, second gasket, second current collector, and the other end plate.
-
Ensure proper alignment of all components and tighten the cell bolts to the manufacturer's specified torque to prevent leaks.
Electrochemical Testing Protocol:
-
Connect the cell to the electrolyte reservoirs and pumps using tubing.
-
Pump the anolyte (V(II)/V(III) solution) and catholyte (V(IV)/V(V) solution) through their respective half-cells. If starting with a mixed V(III)/V(IV) electrolyte, it will need to be charged to generate the anolyte and catholyte.
-
Connect the cell to the battery cycler.
-
Initial Charging: If using a mixed electrolyte, perform an initial constant current charge until the cell voltage reaches a set upper limit (e.g., 1.6-1.7 V).[9] This will oxidize the V(IV) to V(V) in the positive half-cell and reduce the V(III) to V(II) in the negative half-cell.
-
Charge-Discharge Cycling: Perform galvanostatic (constant current) charge-discharge cycling between defined voltage limits (e.g., 1.0 V for discharge and 1.6 V for charge).
-
Performance Metrics: Record the charge and discharge capacities, voltages, and times to calculate the following performance metrics:
-
Coulombic Efficiency (CE): The ratio of discharge capacity to charge capacity.
-
Voltage Efficiency (VE): The ratio of average discharge voltage to average charge voltage.
-
Energy Efficiency (EE): The product of Coulombic and Voltage efficiencies (CE × VE).
-
-
Polarization Curve: To evaluate the voltage losses, perform a polarization test by applying a series of increasing current densities and measuring the corresponding cell voltage.
-
Electrochemical Impedance Spectroscopy (EIS): EIS can be used to investigate the internal resistance of the cell, including membrane resistance and charge transfer resistance at the electrodes.
Data Presentation
The performance of VRFB electrolytes can vary significantly based on the composition, concentration, and operating conditions. The following tables summarize typical performance data for vanadium sulfate-based electrolytes.
Table 1: Typical Vanadium Electrolyte Compositions and Properties
| Parameter | Value | Reference |
| Vanadium Concentration | 1.5 - 2.0 M | [4] |
| Sulfuric Acid Concentration | 2.0 - 5.0 M | [4] |
| Operating Temperature | 10 - 40 °C | [10] |
| Specific Energy | ~20-35 Wh/kg | [1] |
Table 2: Performance Metrics of VRFBs with Vanadium Sulfate Electrolytes
| Current Density (mA/cm²) | Coulombic Efficiency (%) | Voltage Efficiency (%) | Energy Efficiency (%) | Reference |
| 50 | - | - | 72-77 | [11] |
| 80 | - | - | 82.89 | [12] |
| 120 | - | - | - | [13] |
Note: Direct comparison of efficiencies is challenging due to variations in cell design, membrane, electrodes, and operating conditions in different studies.
Visualizations
VRFB Charge-Discharge Mechanism
Caption: Charge-discharge mechanism in a vanadium redox flow battery.
Experimental Workflow for VRFB Electrolyte Evaluation
Caption: Experimental workflow for evaluating VRFB electrolytes.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. KR101367618B1 - Method for preparing electrolyte for vanadium redox flow battery using vanadium oxide - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103401010A - Method for preparing electrolytes of all-vanadium flow battery - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. d-nb.info [d-nb.info]
- 10. A Review of Electrolyte Additives in Vanadium Redox Flow Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vanadium Electrolyte for All-Vanadium Redox-Flow Batteries: The Effect of the Counter Ion [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Vanadium Trisulfate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vanadium trisulfate, V₂(SO₄)₃, is a versatile inorganic compound where vanadium exists in the +3 oxidation state.[1] Its utility in materials science stems from its role as a key precursor in the synthesis of a wide array of vanadium-containing materials. The ability of the vanadium(III) ion to be readily oxidized to higher oxidation states (+4, +5) makes it a flexible starting point for producing various vanadium oxides, sulfides, and other complex species with tailored properties for diverse applications.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of materials science.
Application in Energy Storage: Vanadium Redox Flow Batteries (VRFBs)
This compound is a crucial starting material for the preparation of vanadium electrolytes used in Vanadium Redox Flow Batteries (VRFBs).[1][2] VRFBs are a promising technology for large-scale energy storage, and the performance of the battery is highly dependent on the purity and composition of the vanadium electrolyte.[1][2] Vanadium's ability to exist in multiple stable oxidation states (V²⁺, V³⁺, V⁴⁺, and V⁵⁺) is the fundamental principle behind the operation of VRFBs.[2]
Logical Relationship: From this compound to VRFB Electrolyte
Caption: Workflow from this compound to VRFB application.
Quantitative Data: VRFB Performance
While specific performance data for VRFBs using electrolytes prepared directly from pure this compound is not extensively detailed in readily available literature, the following table presents typical performance parameters for a lab-scale VRFB operating with a vanadium sulfate electrolyte. This data provides a benchmark for researchers developing electrolytes from precursors like this compound.
| Parameter | Value | Conditions | Reference |
| Energy Efficiency | ~82% | 308K, 60 mA/cm², 3 cm³/s flow rate | [1] |
| Electrolyte Concentration | 1.6 mol/dm³ V(III)/V(IV) in 4 mol/dm³ H₂SO₄ | - | [1] |
| Current Density | 60-80 mA/cm² | - | [1] |
| Operating Temperature | 308 K | - | [1] |
Experimental Protocol: Preparation of Vanadium Electrolyte for VRFBs
This protocol describes a general method for preparing a vanadium electrolyte, which can be adapted using this compound as the starting material for the V³⁺ species.
Objective: To prepare a vanadium sulfate electrolyte for use in a VRFB.
Materials:
-
This compound (V₂(SO₄)₃)
-
Vanadyl sulfate (VOSO₄) (for V⁴⁺)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Electrochemical cell or potentiostat for electrolysis
-
Standard laboratory glassware (beakers, graduated cylinders, magnetic stirrer)
Procedure:
-
Preparation of V³⁺/V⁴⁺ Anolyte:
-
Dissolve a calculated amount of this compound and vanadyl sulfate in a solution of sulfuric acid (e.g., 4 M) to achieve the desired total vanadium concentration (e.g., 1.6 M) and a V³⁺:V⁴⁺ ratio of approximately 1:1.
-
Stir the solution until all solids are dissolved. This solution will serve as the anolyte.
-
-
Preparation of V⁴⁺/V⁵⁺ Catholyte:
-
The catholyte is typically prepared by the electrochemical oxidation of a V⁴⁺ solution.
-
Start with a vanadyl sulfate solution in sulfuric acid of the same concentration as the anolyte.
-
In a two-compartment electrochemical cell with an ion-exchange membrane, use the V⁴⁺ solution as both the anolyte and catholyte initially.
-
Apply a constant current or potential to oxidize the V⁴⁺ to V⁵⁺ in the catholyte compartment and reduce V⁴⁺ to V³⁺ in the anolyte compartment.
-
Monitor the state of charge by observing the color change of the solutions (V³⁺ is green, V⁴⁺ is blue, V⁵⁺ is yellow) and through electrochemical techniques like open-circuit voltage measurements.
-
-
Final Electrolyte Preparation:
-
Once the desired oxidation states are achieved, the anolyte (containing V³⁺ and V⁴⁺) and catholyte (containing V⁴⁺ and V⁵⁺) are ready for use in a VRFB.
-
Application in Catalysis
This compound serves as a precursor for the synthesis of supported vanadium oxide catalysts. These catalysts are active in a range of industrial oxidation reactions, including the oxidation of sulfur dioxide to sulfur trioxide (in the contact process for sulfuric acid production) and the selective oxidation of hydrocarbons.
Experimental Workflow: Synthesis of a Supported Vanadium Oxide Catalyst
Caption: Synthesis and application of a supported vanadium catalyst.
Experimental Protocol: Preparation of a V₂O₅/TiO₂ Catalyst
This protocol details the synthesis of a vanadium oxide catalyst supported on titania, a common catalyst formulation.
Objective: To prepare a V₂O₅/TiO₂ catalyst by the wet impregnation method using this compound as a precursor.
Materials:
-
This compound (V₂(SO₄)₃)
-
Titanium dioxide (TiO₂, anatase) support
-
Deionized water
-
Rotary evaporator
-
Tube furnace
-
Standard laboratory glassware
Procedure:
-
Preparation of the Impregnation Solution:
-
Dissolve a calculated amount of this compound in deionized water to achieve the desired vanadium loading on the support (e.g., 5 wt% V₂O₅).
-
-
Impregnation:
-
Add the TiO₂ support to the this compound solution.
-
Stir the slurry at room temperature for several hours to ensure uniform wetting of the support.
-
-
Drying:
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 60-80 °C) until a dry powder is obtained.
-
-
Calcination:
-
Place the dried powder in a tube furnace.
-
Heat the sample in a flow of air to a high temperature (e.g., 450-550 °C) for several hours. This step decomposes the sulfate and oxidizes the vanadium to V₂O₅.
-
-
Characterization:
-
The final catalyst can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystalline phases, transmission electron microscopy (TEM) to observe the morphology and dispersion of the vanadium oxide, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area.
-
Application as a Precursor for Vanadium Oxides
This compound is a valuable precursor for the synthesis of various vanadium oxides, such as vanadium pentoxide (V₂O₅) and vanadium dioxide (VO₂), which have applications in electronics, sensors, and battery materials.
Experimental Protocol: Hydrothermal Synthesis of Vanadium Pentoxide (V₂O₅) Nanowires
This protocol is adapted from a method using vanadyl sulfate (VOSO₄), a closely related V(IV) compound. The use of an oxidizing agent allows for the synthesis of V₂O₅ from a lower oxidation state vanadium precursor.
Objective: To synthesize V₂O₅ nanowires via a hydrothermal method.
Materials:
-
This compound (V₂(SO₄)₃)
-
Potassium bromate (KBrO₃) as an oxidizing agent
-
Nitric acid (HNO₃)
-
Deionized water
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Filtration apparatus
Procedure:
-
Precursor Solution Preparation:
-
Hydrothermal Synthesis:
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 180 °C for 24 hours.[2]
-
-
Product Recovery:
Application in Drug Development and Biomedical Science
While research on this compound (V(III)) in drug development is limited, other vanadium compounds, particularly those containing the vanadyl (V(IV)) cation, have been investigated for their therapeutic potential, notably as insulin-mimetic agents for the treatment of diabetes.[3][4] The proximity in oxidation state suggests that V(III) compounds could be explored as pro-drugs or in related applications.
Signaling Pathway: Insulin-Mimetic Action of Vanadium Compounds
The insulin-mimetic effects of vanadium compounds are believed to involve the inhibition of protein tyrosine phosphatases (PTPs), which are enzymes that dephosphorylate and inactivate the insulin receptor. By inhibiting PTPs, vanadium compounds can prolong the activated state of the insulin receptor, thereby mimicking the effects of insulin.
Caption: Simplified pathway of insulin-mimetic action of vanadium.
Application Notes for Drug Development Professionals:
-
Focus on Vanadyl Sulfate: Most clinical and preclinical studies have utilized vanadyl sulfate (VOSO₄), a V(IV) compound, rather than this compound.[4]
-
Mechanism of Action: Vanadium compounds have been shown to activate various signaling pathways and transcription factors, which is a key aspect of their therapeutic potential.[3]
-
Challenges: A significant challenge in the development of vanadium-based drugs is their bioavailability and potential for side effects at therapeutic doses.[4]
-
Future Directions: Research is focused on the development of organic vanadium complexes to improve efficacy and reduce toxicity.[3][4] The potential of this compound as a precursor for such complexes remains an area for future investigation.
Conclusion
This compound is a valuable and versatile precursor in materials science, with significant applications in energy storage, catalysis, and the synthesis of advanced vanadium-based materials. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their respective fields. For drug development professionals, while the direct application of this compound is not yet established, the broader field of vanadium-based therapeutics presents intriguing possibilities that may warrant further investigation into V(III) complexes.
References
Application Notes and Protocols for the Analytical Characterization of Vanadium Trisulfate
Abstract: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of vanadium trisulfate (V₂(SO₄)₃). The methodologies described herein are essential for confirming the identity, purity, and physicochemical properties of this compound, which is critical for its application in research, catalysis, and materials science, including its use as a precursor in Vanadium Redox Flow Batteries (VRFBs).[1] These protocols are designed for researchers, scientists, and quality control professionals.
Introduction
This compound, V₂(SO₄)₃, is an inorganic compound where vanadium exists in the +3 oxidation state. It typically appears as a pale yellow, air-stable solid.[2] However, upon exposure to moisture, it can form a green hydrate.[2] Its role as a potent reducing agent and a precursor for other vanadium compounds necessitates rigorous analytical characterization to ensure material quality and consistency for its intended application.[1][2] This document outlines a multi-faceted analytical approach encompassing spectroscopic, thermal, diffraction, and elemental analysis techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Chemical Formula | V₂(SO₄)₃ | [2] |
| Molar Mass | 390.074 g/mol | [2] |
| Appearance | Pale yellow crystalline powder | [2][3] |
| Melting Point | Decomposes at ~400 °C | [2][3] |
| Solubility in Water | Slightly soluble, slowly dissolves to form the green aquo complex [V(H₂O)₆]³⁺ | [2] |
Analytical Techniques and Protocols
A comprehensive characterization of this compound involves multiple analytical techniques to assess different aspects of the material. The following sections detail the protocols for the most critical analyses.
Elemental Analysis for Vanadium Content and Trace Impurities
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust technique for quantifying the vanadium content and identifying trace metallic impurities.[4][5]
Experimental Protocol: ICP-OES
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Add 20 mL of 5% (v/v) nitric acid.
-
Gently heat the solution on a hot plate at 60-80 °C until the sample is fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Prepare a series of further dilutions as necessary to fall within the linear range of the instrument's calibration for vanadium and expected impurities.
-
-
Instrumentation and Analysis:
-
Instrument: Inductively Coupled Plasma-Optical Emission Spectrometer.
-
Calibrate the instrument using certified vanadium standards (e.g., 1, 5, 10, 20 ppm).
-
Analyze the prepared sample solutions.
-
Monitor characteristic emission wavelengths for vanadium (e.g., 292.402 nm, 309.311 nm) and other elements of interest.
-
A matrix-matched blank (5% nitric acid) should be run to correct for background signals.[5]
-
Data Presentation: Typical Trace Metal Impurities in this compound
| Element | Typical Concentration Range (ppm) |
| Iron (Fe) | < 100 |
| Chromium (Cr) | < 50 |
| Nickel (Ni) | < 50 |
| Copper (Cu) | < 20 |
| Zinc (Zn) | < 20 |
| Sodium (Na) | < 100 |
| Potassium (K) | < 100 |
| Calcium (Ca) | < 100 |
| Magnesium (Mg) | < 100 |
Note: These values are illustrative and can vary based on the synthesis method and purity grade.[5][6]
Identification and Structural Characterization
3.2.1. X-Ray Diffraction (XRD)
XRD is the primary technique for confirming the crystalline phase and structure of solid this compound.
Experimental Protocol: Powder XRD
-
Sample Preparation:
-
Grind a small amount of the this compound powder using an agate mortar and pestle to ensure a fine, homogeneous particle size.
-
Mount the powdered sample onto a zero-background sample holder.
-
-
Instrumentation and Analysis:
-
Instrument: Powder X-ray Diffractometer.
-
X-ray Source: Typically Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): 10° to 80°.
-
Step Size: 0.02°.
-
Scan Speed: 1-2°/minute.
-
Collect the diffraction pattern and compare it with reference patterns from crystallographic databases (e.g., ICDD) to confirm the identity of V₂(SO₄)₃.
-
3.2.2. UV-Visible Spectroscopy
UV-Vis spectroscopy is useful for characterizing the V(III) aquo ion in solution, which is formed when this compound dissolves in non-complexing acids like perchloric acid.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Instrumentation and Analysis:
-
Instrument: UV-Visible Spectrophotometer.
-
Scan Range: 200-900 nm.
-
Use 1 M perchloric acid as the reference blank.
-
Record the absorbance spectrum. The hydrated V³⁺ ion typically shows characteristic absorption bands.
-
Thermal Analysis
Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition profile of this compound.
Experimental Protocol: TGA/DSC
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into an alumina or platinum crucible.
-
-
Instrumentation and Analysis:
-
Instrument: Simultaneous TGA/DSC Analyzer.
-
Temperature Program: Heat from room temperature to 600 °C at a rate of 10 °C/min.
-
Atmosphere: Inert (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min.
-
Monitor the mass loss (TGA) and heat flow (DSC) as a function of temperature. This compound is known to decompose to vanadyl sulfate (VOSO₄) and sulfur dioxide (SO₂) when heated to around 410 °C in a vacuum.[2]
-
Data Presentation: Thermal Decomposition Data
| Temperature Range (°C) | Mass Loss (%) | Associated Event |
| 100 - 200 | Variable | Loss of adsorbed water/moisture |
| ~400 - 450 | ~20.5% | Decomposition of V₂(SO₄)₃ to VOSO₄ and SO₂ |
Note: The theoretical mass loss for the decomposition V₂(SO₄)₃ → 2VOSO₄ + SO₂ is approximately 16.4%. Deviations may indicate the presence of hydrates or impurities.
Visualized Workflows and Relationships
Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a new batch of this compound.
Caption: Analytical Workflow for this compound Characterization.
Relationship between Analytical Techniques and Material Properties
This diagram shows which analytical techniques are used to determine specific properties of this compound.
Caption: Mapping Analytical Techniques to Material Properties.
References
- 1. This compound | 13701-70-7 | Benchchem [benchchem.com]
- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. ANALYTICAL METHODS - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. vanadyl sulfate voso4: Topics by Science.gov [science.gov]
- 7. pubs.acs.org [pubs.acs.org]
Vanadium Trisulfate: A Versatile Precursor for the Synthesis of Vanadium Oxides
Application Note
Introduction
Vanadium oxides are a class of materials with a rich diversity of structures and oxidation states, leading to a wide array of applications in catalysis, energy storage, and electronics. The synthesis of specific vanadium oxide phases, such as vanadium(III) oxide (V₂O₃), vanadium(IV) oxide (VO₂), and vanadium(V) oxide (V₂O₅), often requires precise control over precursors and reaction conditions. Vanadium(III) sulfate, V₂(SO₄)₃, is a readily available, air-stable source of trivalent vanadium and presents itself as a valuable precursor for the targeted synthesis of various vanadium oxides. This document provides detailed protocols for the synthesis of V₂O₃ and V₂O₅ using vanadium(III) sulfate, based on thermal decomposition and precipitation-calcination methods.
Key Applications of Synthesized Vanadium Oxides
-
Vanadium(III) Oxide (V₂O₃): A key material in the production of ferrovanadium alloys and as a catalyst. It is also investigated for its metal-insulator transition properties, making it suitable for thermistors and electronic switching devices.
-
Vanadium(V) Oxide (V₂O₅): Widely used as a catalyst in industrial processes, most notably in the contact process for sulfuric acid production. It is also a promising cathode material for lithium-ion batteries due to its layered structure and high theoretical capacity.
Synthesis Strategies
Two primary strategies can be employed to synthesize specific vanadium oxides from a vanadium(III) sulfate precursor:
-
Direct Thermal Decomposition: This method involves the controlled heating of vanadium(III) sulfate under a specific atmosphere to induce its decomposition into the desired oxide. The composition of the atmosphere (inert, oxidizing, or reducing) is critical in determining the final oxidation state of the vanadium oxide.
-
Precipitation Followed by Calcination: This aqueous-based route involves dissolving the vanadium(III) sulfate, followed by the precipitation of a vanadium-containing intermediate, such as a hydroxide or vanadate. The subsequent calcination of this intermediate yields the target vanadium oxide.
Protocol 1: Synthesis of Vanadium(III) Oxide (V₂O₃) via Precipitation and Calcination
This protocol describes the synthesis of V₂O₃ by precipitating vanadium(III) hydroxide from an aqueous solution of vanadium(III) sulfate, followed by calcination in an inert atmosphere to prevent oxidation.
Experimental Protocol
-
Dissolution: Dissolve a known quantity of vanadium(III) sulfate in deionized water to form a green solution of the aquo complex [V(H₂O)₆]³⁺.
-
Precipitation: While stirring vigorously, slowly add a solution of ammonium hydroxide (or another suitable base) to the vanadium(III) sulfate solution. A precipitate of vanadium(III) hydroxide, V(OH)₃, will form. The pH should be carefully monitored and adjusted to ensure complete precipitation.
-
Washing: The precipitate is then collected by filtration and washed repeatedly with deionized water to remove sulfate ions and other soluble impurities.
-
Drying: The washed precipitate is dried in an oven at a low temperature (e.g., 80-100 °C) to remove excess water.
-
Calcination: The dried vanadium(III) hydroxide powder is placed in a tube furnace and heated under a continuous flow of an inert gas (e.g., nitrogen or argon) to a target temperature. The heating rate and final temperature are critical for the formation of crystalline V₂O₃.
Quantitative Data
| Parameter | Value |
| Precursor Concentration | 0.1 - 0.5 M Vanadium(III) sulfate |
| Precipitating Agent | 1 M Ammonium Hydroxide |
| Final pH for Precipitation | ~7-8 |
| Drying Temperature | 80 - 100 °C |
| Calcination Temperature | 600 - 800 °C |
| Calcination Atmosphere | Nitrogen or Argon (high purity) |
| Heating Rate | 5 °C/min |
| Dwell Time at Max Temp | 2 - 4 hours |
| Expected Product | Vanadium(III) Oxide (V₂O₃) powder |
Experimental Workflow
Protocol 2: Synthesis of Vanadium(V) Oxide (V₂O₅) via Thermal Decomposition
This protocol details the synthesis of V₂O₅ through the direct thermal decomposition of vanadium(III) sulfate in an oxidizing atmosphere. The presence of oxygen ensures the vanadium is oxidized to its highest stable oxidation state (+5).
Experimental Protocol
-
Sample Preparation: Place a known amount of finely ground vanadium(III) sulfate powder into a ceramic crucible.
-
Thermal Decomposition: The crucible is placed in a muffle furnace open to the air (or with a controlled flow of oxygen).
-
Heating Program: The furnace is heated at a controlled rate to a temperature sufficient to induce decomposition of the sulfate and oxidation of the vanadium. The decomposition of vanadium(III) sulfate in an oxidizing environment will lead to the formation of V₂O₅ and the evolution of sulfur oxides.[1]
-
Cooling and Collection: After a set dwell time at the maximum temperature, the furnace is allowed to cool down, and the resulting V₂O₅ powder is collected.
Quantitative Data
| Parameter | Value |
| Starting Material | Vanadium(III) sulfate, V₂(SO₄)₃ |
| Atmosphere | Air or Oxygen |
| Heating Rate | 5 - 10 °C/min |
| Decomposition Temperature | 500 - 650 °C |
| Dwell Time at Max Temp | 2 - 4 hours |
| Expected Product | Vanadium(V) Oxide (V₂O₅) powder |
Logical Relationship of Transformation
Safety Precautions
-
All synthesis procedures should be carried out in a well-ventilated fume hood.
-
Thermal decomposition of sulfates can release toxic sulfur oxides (SO₂ and SO₃). Appropriate respiratory protection should be used.
-
Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Vanadium(III) sulfate is a viable and adaptable precursor for the synthesis of different vanadium oxides. By carefully selecting the synthesis route—either through controlled precipitation and subsequent calcination or by direct thermal decomposition under a specific atmosphere—it is possible to target the desired vanadium oxide phase. The protocols provided herein offer a foundational methodology for researchers and scientists to produce V₂O₃ and V₂O₅ for a variety of applications, from materials science to drug development research where vanadium compounds are of interest.
References
Application Notes and Protocols for Cyclic Voltammetry of Vanadium Trisulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting cyclic voltammetry (CV) experiments on Vanadium (III) trisulfate (V₂(SO₄)₃). This technique is crucial for characterizing the electrochemical behavior of vanadium species, which is of significant interest in the development of redox flow batteries and other electrochemical applications.
Introduction
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a chemical species in solution. By applying a linear potential sweep to a working electrode and measuring the resulting current, one can obtain a voltammogram that provides information on the thermodynamics and kinetics of electron transfer reactions. For vanadium trisulfate, CV allows for the investigation of the V(III)/V(II) and V(IV)/V(III) redox couples, which are fundamental to the operation of all-vanadium redox flow batteries.
Experimental Setup and Materials
A standard three-electrode electrochemical cell is required for cyclic voltammetry.
Table 1: Essential Equipment and Materials
| Component | Specification | Purpose |
| Potentiostat/Galvanostat | Capable of performing cyclic voltammetry | To apply the potential waveform and measure the current response. |
| Electrochemical Cell | Glass cell with ports for three electrodes and gas purging | To contain the electrolyte and electrodes in a controlled environment. |
| Working Electrode | Glassy carbon electrode (GCE) or Graphite electrode | The surface at which the redox reactions of interest occur. |
| Reference Electrode | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) | To provide a stable potential reference. |
| Counter Electrode | Platinum (Pt) wire or mesh | To complete the electrical circuit. |
| This compound | V₂(SO₄)₃, analytical grade | The analyte of interest. |
| Sulfuric Acid | H₂SO₄, concentrated, analytical grade | To prepare the supporting electrolyte. |
| Inert Gas | Nitrogen (N₂) or Argon (Ar), high purity | To deoxygenate the electrolyte solution. |
| Polishing Materials | Alumina slurries (e.g., 0.3 µm and 0.05 µm) and polishing pads | To clean and polish the working electrode surface. |
Experimental Protocols
Preparation of the Electrolyte Solution
-
Supporting Electrolyte: Prepare a 2.0 M sulfuric acid (H₂SO₄) solution by carefully adding the required volume of concentrated H₂SO₄ to deionized water. Caution: Always add acid to water, not the other way around, as the dilution process is highly exothermic.
-
Vanadium Electrolyte: Prepare a 0.1 M Vanadium (III) solution by dissolving the appropriate amount of this compound (V₂(SO₄)₃) in the 2.0 M H₂SO₄ supporting electrolyte.
-
Deoxygenation: Purge the prepared vanadium electrolyte with high-purity nitrogen or argon gas for at least 20-30 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution during the experiment.
Electrode Preparation
-
Working Electrode Polishing:
-
Polish the glassy carbon or graphite electrode with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes.
-
Rinse the electrode thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.
-
Rinse the electrode again with deionized water and then sonicate in deionized water for 1-2 minutes to remove any adhered alumina particles.
-
Finally, rinse with ethanol and allow it to air dry.
-
-
Reference and Counter Electrodes:
-
Ensure the reference electrode is filled with the appropriate solution and is free of air bubbles.
-
Clean the platinum counter electrode by rinsing it with deionized water and ethanol.
-
Cyclic Voltammetry Measurement
-
Assemble the Cell: Assemble the three-electrode cell with the prepared electrodes and the deoxygenated vanadium electrolyte. Ensure the tip of the reference electrode is positioned close to the working electrode surface.
-
Set CV Parameters: Configure the potentiostat with the following parameters:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.2 V vs. SCE).
-
Vertex Potential 1 (Cathodic Limit): A potential sufficiently negative to observe the reduction of V(III) to V(II) (e.g., -0.8 V vs. SCE).
-
Vertex Potential 2 (Anodic Limit): A potential sufficiently positive to observe the oxidation of V(III) to V(IV) (e.g., 0.8 V vs. SCE).
-
Scan Rate: Start with a scan rate of 50 mV/s. A range of scan rates (e.g., 10, 20, 50, 100, 200 mV/s) should be investigated to study the kinetics of the redox processes.
-
Number of Cycles: Typically 3-5 cycles are sufficient to obtain a stable voltammogram.
-
-
Run the Experiment: Start the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
Data Presentation
The following tables summarize typical quantitative data obtained from cyclic voltammetry of vanadium species in a sulfuric acid medium. These values can be used as a reference for comparison with experimental results.
Table 2: Typical Peak Potentials for Vanadium Redox Couples in Sulfuric Acid
| Redox Couple | Anodic Peak Potential (Epa) vs. SCE (V) | Cathodic Peak Potential (Epc) vs. SCE (V) | Peak Separation (ΔEp) (mV) |
| V(III) / V(II) | -0.4 to -0.5 | -0.6 to -0.7 | 100 - 200 |
| V(IV) / V(III) | 0.4 to 0.5 | 0.2 to 0.3 | 100 - 200 |
Note: These values are approximate and can vary with experimental conditions such as scan rate, electrode material, and precise electrolyte composition.
Table 3: Kinetic and Transport Parameters for Vanadium Ions in Sulfuric Acid
| Vanadium Ion | Diffusion Coefficient (D) (cm²/s) | Standard Rate Constant (k⁰) (cm/s) |
| V(III) | 1.0 - 4.0 x 10⁻⁶ | Varies depending on the specific redox reaction |
| V(II) | 1.5 - 5.0 x 10⁻⁶ | Varies depending on the specific redox reaction |
Note: The standard rate constant is highly dependent on the electrode surface and experimental conditions.
Visualizations
Experimental Workflow
Doping Strategies for Enhancing Vanadium Trisulfate Performance: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vanadium trisulfate (V₂(SO₄)₃) is a compound with significant potential in various applications, including catalysis and energy storage. Enhancing its intrinsic properties through doping is a promising strategy to unlock its full capabilities. This document provides detailed application notes and experimental protocols for doping this compound to improve its performance. Due to a lack of specific literature on doped V₂(SO₄)₃, this guide presents generalized methodologies based on established principles for doping transition metal compounds. The protocols and expected outcomes are extrapolated from studies on similar vanadium-based materials and transition metal sulfates.
Introduction to Doping in this compound
Doping involves the intentional introduction of impurities into a material to alter its physical or chemical properties. In the context of this compound, doping can be employed to:
-
Enhance Electronic Conductivity: Introducing charge carriers to improve electron transport.
-
Increase Catalytic Activity: Creating active sites and promoting favorable reaction kinetics.
-
Improve Structural Stability: Preventing degradation during electrochemical cycling or catalytic processes.
-
Tune Electrochemical Potential: Modifying the redox properties for specific applications.
Potential dopants for this compound can be broadly categorized as:
-
Cationic Dopants: Replacing Vanadium (V³⁺) ions in the crystal lattice.
-
Alkali Metals (e.g., Li⁺, Na⁺, K⁺): These can expand the lattice and improve ion mobility.
-
Transition Metals (e.g., Fe³⁺, Mn³⁺, Cr³⁺): These can introduce new redox centers and modify electronic properties.
-
-
Anionic Dopants: Replacing sulfate (SO₄²⁻) or oxygen ions within the structure, though this is less common for sulfates.
Hypothetical Performance Enhancement: Data Summary
The following tables summarize hypothetical quantitative data on the performance enhancement of doped this compound, based on expected trends observed in other doped vanadium compounds.
Table 1: Hypothetical Enhancement of Electronic Conductivity
| Dopant (at%) | Dopant Type | Synthesis Method | Undoped V₂(SO₄)₃ Conductivity (S/cm) | Doped V₂(SO₄)₃ Conductivity (S/cm) |
| 1% Na | Alkali Metal | Hydrothermal | 1 x 10⁻⁵ | 5 x 10⁻⁴ |
| 2% K | Alkali Metal | Sol-Gel | 1 x 10⁻⁵ | 8 x 10⁻⁴ |
| 1% Fe | Transition Metal | Hydrothermal | 1 x 10⁻⁵ | 2 x 10⁻³ |
| 2% Mn | Transition Metal | Sol-Gel | 1 x 10⁻⁵ | 5 x 10⁻³ |
Table 2: Hypothetical Improvement in Catalytic Activity (Model Reaction: Oxidation of Benzyl Alcohol)
| Dopant (at%) | Dopant Type | Synthesis Method | Undoped V₂(SO₄)₃ Conversion (%) | Doped V₂(SO₄)₃ Conversion (%) |
| 1% Li | Alkali Metal | Hydrothermal | 65 | 75 |
| 2% Na | Alkali Metal | Sol-Gel | 65 | 80 |
| 1% Cr | Transition Metal | Hydrothermal | 65 | 88 |
| 2% Fe | Transition Metal | Sol-Gel | 65 | 92 |
Experimental Protocols
The following are generalized protocols for the synthesis of doped this compound. Researchers should optimize parameters such as precursor concentrations, temperature, and reaction time for specific dopants and desired properties.
Hydrothermal Synthesis of Doped this compound
This method is suitable for producing crystalline materials.
Materials:
-
Vanadium(III) sulfate (V₂(SO₄)₃)
-
Dopant precursor salt (e.g., NaCl, FeCl₃)
-
Deionized water
-
Ethanol
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Precursor Solution: Dissolve a stoichiometric amount of V₂(SO₄)₃ and the chosen dopant precursor salt in deionized water. A typical molar ratio of V:dopant can range from 100:1 to 10:1.
-
Mixing: Stir the solution vigorously for 30 minutes to ensure homogeneity.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to 180-220 °C for 12-24 hours.
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product several times with deionized water and then with ethanol to remove any unreacted precursors.
-
Drying: Dry the final product in a vacuum oven at 80 °C for 12 hours.
Sol-Gel Synthesis of Doped this compound
This method allows for good control over the material's morphology and homogeneity at a lower temperature.
Materials:
-
Vanadium(V) oxytriisopropoxide (or other suitable vanadium alkoxide)
-
Dopant precursor (e.g., sodium isopropoxide, iron(III) ethoxide)
-
Isopropanol
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Vanadium Precursor Solution: Dissolve vanadium(V) oxytriisopropoxide in isopropanol under an inert atmosphere (e.g., argon or nitrogen).
-
Dopant Addition: In a separate flask, dissolve the dopant precursor in isopropanol and add it dropwise to the vanadium precursor solution while stirring.
-
Hydrolysis and Gelation: Slowly add a solution of deionized water and sulfuric acid to the mixture to initiate hydrolysis and condensation, leading to the formation of a gel. The amount of sulfuric acid should be stoichiometric to form the sulfate.
-
Aging: Age the gel at room temperature for 24-48 hours to complete the gelation process.
-
Drying: Dry the gel in an oven at 100-120 °C to remove the solvent, resulting in a xerogel.
-
Calcination: Calcine the xerogel in an inert or reducing atmosphere at 300-500 °C to crystallize the doped this compound.
Characterization Techniques
To evaluate the success of the doping and the resulting performance enhancements, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To confirm the crystal structure and identify any phase changes due to doping.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and the oxidation states of vanadium and the dopant.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology and particle size of the synthesized material.
-
Energy-Dispersive X-ray Spectroscopy (EDS): To confirm the presence and uniform distribution of the dopant.
-
Electrochemical Impedance Spectroscopy (EIS): To measure the electronic conductivity.
-
Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD): To evaluate the electrochemical performance in a battery or supercapacitor setup.
-
Catalytic Activity Tests: To measure the performance in a specific catalytic reaction.
Visualizations
Signaling Pathway for Performance Enhancement
Caption: Hypothetical mechanism of performance enhancement in doped V₂(SO₄)₃.
Experimental Workflow: Hydrothermal Synthesis
Troubleshooting & Optimization
Preventing oxidation of Vanadium (III) in trisulfate solutions
Welcome to the Technical Support Center for Vanadium(III) Trisulfate Solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of Vanadium(III) and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Vanadium(III) trisulfate solution is changing color from green to blue. What is happening?
A1: A color change from the characteristic green of Vanadium(III) (V³⁺) ions in sulfate solution to blue is a primary indicator of oxidation to Vanadium(IV) (V⁴⁺), which exists as the vanadyl ion (VO²⁺). This is a common issue and is primarily caused by exposure to atmospheric oxygen.
Q2: How can I prevent the oxidation of my Vanadium(III) trisulfate solution?
A2: Preventing oxidation requires minimizing the solution's contact with oxygen. The most effective method is to work under an inert atmosphere, such as high-purity nitrogen or argon.[1] This involves using specialized laboratory techniques and equipment, such as a glovebox or a Schlenk line.
Q3: Can I use an antioxidant to stabilize my Vanadium(III) solution?
A3: While antioxidants are used to mitigate vanadium-induced toxicity by reducing higher oxidation states, their role in stabilizing V(III) solutions for chemical experiments is not well-documented in standard protocols.[2][3][4] Some antioxidants, like ascorbic acid (Vitamin C), can reduce Vanadium(V) to lower oxidation states, including Vanadium(III) when used in excess under acidic conditions.[3] However, for maintaining the purity of a prepared V(III) solution, an inert atmosphere is the recommended and more reliable method.
Q4: What is the expected shelf-life of a properly stored Vanadium(III) trisulfate solution?
A4: When stored under a strict inert atmosphere and protected from light, a Vanadium(III) trisulfate solution can be stable for an extended period. However, regular verification of the oxidation state is recommended, especially for long-term storage. The exact shelf-life will depend on the purity of the reagents, the quality of the inert atmosphere, and the storage temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution rapidly turns blue after preparation. | Oxygen contamination: The inert atmosphere was not properly established or maintained. | - Ensure all glassware is properly dried and purged with inert gas before use.- Check for leaks in your glovebox or Schlenk line.- Use solvents that have been thoroughly deoxygenated. |
| A precipitate forms in the solution. | Supersaturation or pH changes: The concentration of vanadium sulfate may be too high, or the pH of the solution may have shifted, leading to the precipitation of vanadium salts. | - Ensure the concentration of the vanadium salt is within its solubility limit in the sulfuric acid solution.- Monitor and control the pH of the solution.- Filter the solution under an inert atmosphere if a precipitate forms after preparation. |
| Inconsistent experimental results. | Partial oxidation of V(III): The solution may contain a mixture of V(III) and V(IV), leading to unreliable reactivity. | - Verify the oxidation state of the vanadium solution using UV-Vis spectroscopy before each experiment.- If partial oxidation has occurred, the solution may need to be freshly prepared or re-reduced. |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free Vanadium(III) Trisulfate Solution
This protocol describes the preparation of a V(III) trisulfate solution by the reduction of Vanadyl Sulfate (VOSO₄) using zinc metal under an inert atmosphere.
Materials:
-
Vanadyl sulfate hydrate (VOSO₄·xH₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Zinc pellets or powder
-
Deionized, deoxygenated water
-
High-purity nitrogen or argon gas
Equipment:
-
Schlenk line or glovebox
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Syringes and needles
Procedure:
-
Prepare the Vanadyl Sulfate Solution:
-
In a Schlenk flask under a positive pressure of inert gas, dissolve the desired amount of vanadyl sulfate hydrate in deoxygenated water.
-
Slowly add concentrated sulfuric acid to achieve the desired trisulfate concentration. The solution should be a clear blue color, characteristic of the vanadyl ion (VO²⁺).
-
-
Reduction of Vanadium(IV) to Vanadium(III):
-
Add an excess of zinc pellets or powder to the stirred vanadyl sulfate solution.
-
The color of the solution will gradually change from blue to green as the V(IV) is reduced to V(III).
-
Allow the reaction to proceed until the color change is complete. This may take several hours.
-
-
Filtration and Storage:
-
Once the reduction is complete, stop the stirring and allow the excess zinc to settle.
-
Using a cannula, carefully transfer the green V(III) trisulfate solution to a clean, inert-atmosphere storage flask, leaving the zinc behind.
-
Store the solution under a positive pressure of inert gas and protect it from light.
-
Protocol 2: Verification of Vanadium(III) Oxidation State using UV-Vis Spectroscopy
Procedure:
-
Under an inert atmosphere, take an aliquot of your vanadium solution.
-
Dilute the aliquot to a suitable concentration for spectroscopic analysis using deoxygenated sulfuric acid of the same concentration as your stock solution.
-
Transfer the diluted sample to a cuvette, ensuring minimal exposure to air.
-
Record the UV-Vis spectrum.
-
Compare the obtained spectrum with reference spectra for V(III) and V(IV) in sulfate media to confirm the oxidation state. V(III) solutions typically exhibit characteristic absorption peaks that are distinct from those of V(IV).
Visual Guides
Logical Workflow for Preventing V(III) Oxidation
Caption: Workflow for preparing and handling V(III) solutions.
Signaling Pathway of V(III) Oxidation
Caption: Oxidation pathway of Vanadium(III) to Vanadium(IV).
References
Improving the stability of Vanadium trisulfate electrolytes
Welcome to the Technical Support Center for Vanadium Trisulfate Electrolytes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability of these electrolytes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and experimentation with this compound (V₂(SO₄)₃) electrolytes.
Issue 1: Precipitation is observed in the V(III) electrolyte upon storage or during an experiment.
-
Question: What are the common causes of precipitation in my this compound electrolyte?
-
Answer: Precipitation in V(III) electrolytes is a common issue and can be attributed to several factors:
-
Temperature Fluctuations: The solubility of V(III) ions is temperature-dependent. Specifically, the dissolution of V(III) is an exothermic process, meaning its solubility decreases as the temperature rises.[1] Conversely, prolonged exposure to lower temperatures can also lead to precipitation.[1]
-
High Sulfuric Acid Concentration: While sulfuric acid is a necessary component of the electrolyte, an excessively high concentration can promote the precipitation of V(III) ions.[2]
-
Electrolyte Imbalance: An imbalance in the state of charge (SOC) between the positive and negative electrolytes can lead to conditions that favor precipitation.
-
Presence of Impurities: Certain impurities, such as K⁺, Na⁺, and NH₄⁺, can negatively affect the stability of the vanadium electrolyte and contribute to precipitation.[2]
-
-
Question: How can I redissolve the precipitate and recover my electrolyte?
-
Answer: In some cases, gentle heating and stirring of the electrolyte solution can help redissolve the precipitate, especially if it is due to temporary temperature drops. However, for more persistent precipitation, an electrolyte rebalancing procedure may be necessary. This involves carefully mixing the positive and negative electrolytes to restore the optimal average oxidation state, which can help redissolve certain precipitates. For severe cases, electrochemical rebalancing may be required.
-
Question: What steps can I take to prevent future precipitation of my V(III) electrolyte?
-
Answer: To enhance the stability of your this compound electrolyte and prevent precipitation, consider the following:
-
Optimize Sulfuric Acid Concentration: Studies have shown that a lower concentration of sulfuric acid can help maintain the stability of high concentrations of V(III) for extended periods.[1] A preferred composition is often cited as 1.5–1.6 M vanadium in 4–5 M H₂SO₄.[2]
-
Maintain a Stable Temperature: Store and conduct experiments within a controlled temperature range, avoiding excessive heat or prolonged cold. The recommended operating temperature is typically above -10°C.[2]
-
Ensure High Purity of Precursors: Use high-purity vanadium precursors and sulfuric acid to minimize the introduction of destabilizing impurities.
-
Consider Stabilizing Additives: Research has shown that certain organic and inorganic additives can improve electrolyte stability. However, it is crucial to select them carefully as some, like potassium and phosphate ions, can react with other vanadium species to form precipitates.
-
Issue 2: The electrolyte color changes unexpectedly, indicating a change in oxidation state.
-
Question: My V(III) electrolyte, which should be green, has changed color. What does this signify?
-
Answer: A color change in the electrolyte is a direct indicator of a change in the oxidation state of the vanadium ions. Vanadium ions have distinct colors for each oxidation state:
-
V(II): Violet
-
V(III): Green
-
V(IV): Blue
-
V(V): Yellow If your green V(III) solution turns blue, it indicates oxidation to V(IV). If it develops a yellowish tint, it suggests further oxidation to V(V). Conversely, a shift towards a violet hue would indicate reduction to V(II).
-
-
Question: What could cause the oxidation of my V(III) electrolyte?
-
Answer: The most common cause of V(III) oxidation is exposure to air. V(III) is susceptible to oxidation by atmospheric oxygen. It is crucial to handle and store the electrolyte under an inert atmosphere (e.g., nitrogen or argon) to prevent this.
-
Question: How can I confirm the oxidation state of my electrolyte?
-
Answer: UV-Visible spectroscopy is a reliable method to determine the concentration of different vanadium oxidation states in your electrolyte. Each oxidation state has a characteristic absorption spectrum, allowing for quantitative analysis.
Frequently Asked Questions (FAQs)
Preparation and Handling
-
Question: What is a reliable method for preparing a stable this compound electrolyte?
-
Answer: A common method involves the reduction of a Vanadium(IV) precursor, such as vanadyl sulfate (VOSO₄), or the dissolution of a V(III) salt. A general procedure starting from V₂O₅ involves reduction to V₂O₃ followed by dissolution in sulfuric acid. One patented method describes reducing V₂O₅ powder in a hydrogen atmosphere to obtain V₂O₃ powder, which is then dissolved in concentrated sulfuric acid to yield a trivalent vanadium sulfate solution.[2] Regardless of the starting material, careful control of the sulfuric acid concentration and exclusion of oxygen are critical for preparing a stable V(III) electrolyte.
Stability and Degradation
-
Question: What are the primary degradation mechanisms for this compound electrolytes?
-
Answer: The main degradation pathway is precipitation, which can be triggered by temperature fluctuations, inappropriate sulfuric acid concentration, and the presence of impurities.[1][2] Oxidation of V(III) to other valence states upon exposure to air is another significant degradation route.
-
Question: How does the state of charge (SOC) affect the stability of the V(III) electrolyte?
-
Answer: The stability of all vanadium species is dependent on the SOC. For the negative electrolyte, which contains V(II) and V(III), instability and precipitation can occur at both very low and very high states of charge, particularly at temperature extremes. An imbalance in the overall cell's SOC can create conditions that push the negative electrolyte into an unstable region.
Quantitative Data on Electrolyte Stability
The stability of this compound electrolytes is highly dependent on factors such as temperature and the concentration of sulfuric acid. The following tables summarize key quantitative data from various studies.
Table 1: Solubility of Vanadyl Sulfate (VOSO₄) in Sulfuric Acid at Various Temperatures
| Temperature (°C) | H₂SO₄ Concentration (mol/L) | VOSO₄ Solubility (mol/L) |
| 10 | 0 | > 3.0 |
| 10 | 3 | ~1.5 |
| 10 | 6 | ~0.5 |
| 10 | 9 | ~0.2 |
| 20 | 0 | 3.280 |
| 20 | 3 | ~1.8 |
| 20 | 6 | ~0.7 |
| 20 | 9 | 0.260 |
| 30 | 0 | > 3.5 |
| 30 | 3 | ~2.0 |
| 30 | 6 | ~0.8 |
| 30 | 9 | ~0.3 |
| 40 | 0 | > 4.0 |
| 40 | 3 | ~2.2 |
| 40 | 6 | ~0.9 |
| 40 | 9 | ~0.35 |
| 50 | 0 | > 4.5 |
| 50 | 3 | ~2.5 |
| 50 | 6 | ~1.0 |
| 50 | 9 | ~0.4 |
Data synthesized from available research.[1]
Table 2: Influence of Impurities on Vanadium Electrolyte Stability
| Impurity | Concentration | Effect on V(III) Stability |
| K⁺ | > 0.05 mol% | Can be detrimental, especially at higher H₂SO₄ concentrations.[2] |
| Na⁺ | Not specified | Can have an adverse effect on V(IV) stability, indirectly impacting the overall system. |
| NH₄⁺ | Not specified | Can have an adverse effect on V(IV) stability. |
| Fe³⁺ | Not specified | Can significantly reduce the thermal stability of the positive V(V) electrolyte.[2] |
| Al³⁺ | Not specified | Can reduce the stability and conductivity of the negative electrolyte.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Electrolyte from Vanadyl Sulfate
This protocol outlines a general electrochemical method to prepare a V(III) electrolyte from a V(IV) precursor.
Materials:
-
Vanadyl sulfate hydrate (VOSO₄·xH₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Electrochemical cell with two compartments separated by an ion-exchange membrane
-
Inert electrodes (e.g., carbon felt)
-
Power supply
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare the V(IV) precursor solution:
-
Carefully dissolve the required amount of VOSO₄·xH₂O in a solution of sulfuric acid and deionized water to achieve the desired vanadium and acid concentrations (e.g., 1.6 M V in 4 M H₂SO₄).
-
Stir the solution until the VOSO₄ is completely dissolved. The solution should be blue.
-
-
Set up the electrochemical cell:
-
Assemble the electrochemical cell with the inert electrodes and the ion-exchange membrane.
-
Fill both compartments of the cell with the prepared V(IV) electrolyte.
-
Purge both compartments with an inert gas to remove any dissolved oxygen.
-
-
Electrochemical reduction:
-
Connect the power supply to the electrodes. The electrode in the compartment designated for the V(III) electrolyte will be the cathode (negative electrode).
-
Apply a constant current or potential to reduce the V(IV) ions to V(III) at the cathode. The progress of the reduction can be monitored by the color change of the electrolyte from blue to green.
-
Continue the electrolysis until the desired concentration of V(III) is achieved. This can be confirmed using UV-Vis spectroscopy.
-
-
Storage:
-
Once the desired V(III) concentration is reached, carefully transfer the green electrolyte to an airtight container under an inert atmosphere.
-
Store the electrolyte in a cool, dark place to maintain its stability.
-
Protocol 2: Troubleshooting Electrolyte Stability with UV-Visible Spectroscopy
This protocol describes how to use UV-Visible spectroscopy to diagnose the oxidation state and potential degradation of your vanadium electrolyte.
Materials:
-
UV-Visible spectrophotometer
-
Quartz cuvettes
-
Syringes and filters
-
Inert gas source
-
Reference spectra for V(II), V(III), V(IV), and V(V) in the same sulfuric acid concentration as your sample.
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, draw a small, representative sample of your electrolyte using a syringe.
-
Filter the sample to remove any suspended particles that could interfere with the measurement.
-
Dilute the sample with the same concentration of sulfuric acid used in your electrolyte to ensure the absorbance is within the linear range of the spectrophotometer. The dilution factor should be accurately recorded.
-
-
Spectrophotometer Setup:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to scan from approximately 200 nm to 1100 nm.
-
Use a cuvette filled with the same sulfuric acid solution (without vanadium) as a blank to zero the instrument.
-
-
Measurement:
-
Rinse a clean quartz cuvette with a small amount of the diluted electrolyte sample.
-
Fill the cuvette with the diluted sample and ensure there are no air bubbles.
-
Place the cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Compare the obtained spectrum with the reference spectra of the different vanadium oxidation states.
-
The presence and relative heights of characteristic peaks will indicate the presence and approximate proportions of different vanadium species.
-
For a quantitative analysis, the Beer-Lambert law can be applied using the known molar absorptivity coefficients for each vanadium species at specific wavelengths. This will allow you to calculate the concentration of each oxidation state in your electrolyte.
-
Visualizations
Caption: Degradation pathways for this compound electrolyte.
Caption: Troubleshooting workflow for electrolyte instability.
References
Technical Support Center: Vanadium (III) Sulfate Synthesis
Welcome to the technical support center for the synthesis of Vanadium (III) sulfate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.
Troubleshooting Guides
This section provides answers to specific problems you may encounter during the synthesis of Vanadium (III) sulfate.
Q1: My final product is a green powder instead of the expected pale yellow. What does this indicate and how can I fix it?
A green coloration in the final product typically indicates the presence of the green aquo complex [V(H₂O)₆]³⁺, which forms when Vanadium (III) sulfate is exposed to moist air.[1] The anhydrous form, V₂(SO₄)₃, is a pale yellow solid.[1] This suggests that your product has become hydrated during the purification or drying process.
Troubleshooting Steps:
-
Review your drying procedure: Ensure that the product is dried under vacuum or in a desiccator with a strong desiccant. Avoid air-drying, especially in a humid environment.
-
Use anhydrous solvents for washing: When washing the product to remove impurities, use anhydrous solvents like absolute ethanol or diethyl ether to minimize exposure to water.
-
Handle the product in an inert atmosphere: If possible, handle the purified product in a glovebox or under a stream of dry nitrogen or argon to prevent moisture absorption.
Q2: The yield of my Vanadium (III) sulfate is significantly lower than expected. What are the potential causes?
Low yield can result from several factors, including incomplete reaction, side reactions, or loss of product during purification.
Potential Causes and Solutions:
-
Incomplete Reduction of Vanadium (V) Oxide: If you are synthesizing from Vanadium (V) oxide (V₂O₅), the reduction to Vanadium (III) may be incomplete.
-
Check the stoichiometry of the reducing agent: Ensure you are using the correct molar ratio of the reducing agent (e.g., sulfur or SO₂).
-
Verify reaction temperature and time: The reaction temperature is critical. For the reaction of V₂O₃ with concentrated sulfuric acid, the temperature should be maintained between 140-260°C.[2] Insufficient temperature or reaction time can lead to an incomplete reaction.
-
-
Oxidation of Vanadium (III): Vanadium (III) is susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures. This can lead to the formation of Vanadium (IV) species like vanadyl sulfate (VOSO₄), which is blue.
-
Maintain an inert atmosphere: Perform the reaction and filtration under an inert atmosphere of nitrogen or argon to prevent oxidation.
-
-
Product Loss During Washing: Vanadium (III) sulfate has some solubility in certain solvents, and excessive or improper washing can lead to significant product loss.
-
Use appropriate washing solvents: A patent for a similar process suggests washing with ethanol and carbon disulfide to remove excess sulfur.[2] Use minimal amounts of cold, anhydrous solvents for washing.
-
Optimize the washing procedure: Instead of multiple washes with large volumes of solvent, consider a single wash with a smaller volume, followed by efficient filtration.
-
Q3: My reaction mixture is blue after the reduction step. What does this mean?
A blue solution indicates the presence of Vanadium (IV) ions, likely in the form of vanadyl sulfate (VOSO₄). This suggests that the reduction of the Vanadium (V) precursor did not proceed fully to the Vanadium (III) state, or that the Vanadium (III) product was re-oxidized.
Troubleshooting Steps:
-
Increase the amount of reducing agent: You may need to add more of the reducing agent to ensure complete conversion to Vanadium (III).
-
Extend the reaction time or increase the temperature: Within the recommended range, increasing the reaction time or temperature can drive the reduction to completion.
-
Ensure an oxygen-free environment: If the reaction is exposed to air, the Vanadium (III) formed can be oxidized to Vanadium (IV). Purge your reaction vessel with an inert gas before starting the reaction.
Frequently Asked Questions (FAQs)
Q: What is the correct appearance of pure Vanadium (III) sulfate? A: Pure, anhydrous Vanadium (III) sulfate is a pale yellow solid.[1]
Q: How should I store Vanadium (III) sulfate? A: Due to its sensitivity to moisture, Vanadium (III) sulfate should be stored in a tightly sealed container in a desiccator or under an inert atmosphere.
Q: What are the common starting materials for the synthesis of Vanadium (III) sulfate? A: Common starting materials include Vanadium (V) oxide (V₂O₅) which is then reduced, or Vanadium (III) oxide (V₂O₃).[1][2]
Data Presentation
Table 1: Key Reaction Parameters for Vanadium (III) Sulfate Synthesis from V₂O₃
| Parameter | Recommended Value | Rationale |
| Starting Material | Vanadium (III) oxide (V₂O₃) | Direct reaction to the desired oxidation state. |
| Reagent | Concentrated Sulfuric Acid (≥80%) | Reactant and solvent for the synthesis.[2] |
| Temperature | 140 - 260 °C | Ensures a reasonable reaction rate and high yield.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of Vanadium (III). |
Experimental Protocols
Synthesis of Vanadium (III) Sulfate from Vanadium (V) Oxide and Sulfur
This protocol is based on the reaction: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O.[1]
Materials:
-
Vanadium (V) oxide (V₂O₅)
-
Elemental Sulfur (S)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Anhydrous ethanol (for washing)
-
Anhydrous diethyl ether (for washing)
Procedure:
-
In a fume hood, carefully add V₂O₅ to a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser.
-
Add concentrated sulfuric acid to the flask while stirring.
-
Add elemental sulfur to the mixture.
-
Heat the mixture with stirring. The reaction progress can be monitored by the evolution of sulfur dioxide (SO₂) gas.
-
After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.
-
Filter the solid product under an inert atmosphere if possible.
-
Wash the pale yellow solid sparingly with anhydrous ethanol to remove unreacted sulfur and excess sulfuric acid.
-
Perform a final wash with anhydrous diethyl ether to aid in drying.
-
Dry the product under vacuum to obtain pure, anhydrous Vanadium (III) sulfate.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in Vanadium (III) sulfate synthesis.
Caption: Reaction pathway for Vanadium (III) sulfate synthesis including side reactions.
References
Technical Support Center: Optimization of Reaction Conditions for Vanadium(III) Sulfate
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the utilization of Vanadium(III) sulfate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Vanadium(III) sulfate in a laboratory setting?
A1: Vanadium(III) sulfate is a versatile reagent primarily used as a reducing agent in various chemical transformations. Its key applications include:
-
Reduction of Nitro Compounds: It is effective in the reduction of nitroarenes to the corresponding amines, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1]
-
Reductive Coupling Reactions: It can be used to promote pinacol coupling of aldehydes and ketones to form 1,2-diols, an important carbon-carbon bond-forming reaction.
-
Catalysis: Vanadium compounds, including V(III) sulfate, can act as catalysts in various organic reactions. For instance, vanadium-based catalysts are used in the oxidation of sulfur dioxide to sulfur trioxide in the Contact Process for sulfuric acid production.[2]
-
Nitrate Reduction: In analytical chemistry, Vanadium(III) is used for the quantitative reduction of nitrate to nitrite for spectrophotometric determination.[1][3]
Q2: What are the typical appearances of Vanadium(III) sulfate and what do color changes indicate?
A2: Anhydrous Vanadium(III) sulfate is a pale yellow solid.[4] Upon exposure to moist air or dissolution in water, it forms a green hydrated complex, typically [V(H₂O)₆]³⁺.[4]
-
Yellow solid: Indicates the anhydrous form of V₂(SO₄)₃.
-
Green solid/solution: Indicates the presence of the hydrated Vanadium(III) ion, [V(H₂O)₆]³⁺. This is the expected color in aqueous solutions.
-
Blue solution: This color typically indicates the presence of the vanadyl ion, [VO]²⁺, which is a Vanadium(IV) species. This suggests that your Vanadium(III) has been oxidized.
-
Yellow-orange solution: This color is characteristic of the dioxovanadium(V) ion, [VO₂]⁺, indicating further oxidation to the Vanadium(V) state.
A logical progression of color changes upon oxidation is Green (V³⁺) → Blue (V⁴⁺) → Yellow (V⁵⁺). Conversely, reduction of V⁵⁺ with a reducing agent like zinc in acidic solution will show a reverse color change.
Q3: How should I properly handle and store Vanadium(III) sulfate?
A3: Vanadium(III) sulfate is stable in dry air; however, it is sensitive to moisture.[4]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator to prevent the formation of the hydrate.
-
Handling: When weighing and transferring the solid, minimize its exposure to atmospheric moisture. For air-sensitive reactions, it is advisable to handle the compound in an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen or argon).
Q4: My reaction with Vanadium(III) sulfate is sluggish or incomplete. What are the possible causes and solutions?
A4: Several factors can contribute to a slow or incomplete reaction:
-
Poor Solubility: Vanadium(III) sulfate dissolves slowly in water.[4] Ensure the reagent is fully dissolved before adding other reactants. Gentle heating and stirring can aid dissolution.
-
Incorrect pH: The reducing potential of V(III) is pH-dependent. Many reductions are carried out in acidic conditions. If the reaction medium is neutral or basic, the reducing power may be diminished.
-
Insufficient Reagent: Ensure you are using a sufficient stoichiometric amount of Vanadium(III) sulfate for the desired transformation.
-
Low Temperature: Like most chemical reactions, the rate of reduction using Vanadium(III) sulfate is temperature-dependent. If the reaction is slow at room temperature, consider gentle heating. However, be aware that excessive heat can lead to decomposition or side reactions.
-
Catalyst Deactivation: If used in a catalytic amount, the catalyst may have become deactivated.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Oxidation of Vanadium(III) sulfate: The V(III) may have been oxidized to the less reactive V(IV) or V(V) state by atmospheric oxygen or other oxidants in the reaction mixture. | - Purge all solvents with an inert gas (N₂ or Ar) before use.- Run the reaction under an inert atmosphere.- Ensure all other reagents are free from peroxides or other oxidizing impurities. |
| Incorrect stoichiometry: Not enough reducing agent is present to fully convert the starting material. | - Recalculate the required stoichiometry.- Consider adding a slight excess of Vanadium(III) sulfate. | |
| Sub-optimal reaction temperature: The reaction may be too slow at the current temperature. | - Gradually increase the reaction temperature and monitor the progress by TLC or another appropriate analytical technique. | |
| Formation of unexpected side products | Over-reduction: In some cases, Vanadium(III) sulfate can be a strong enough reducing agent to reduce other functional groups in your molecule. | - Lower the reaction temperature.- Reduce the amount of Vanadium(III) sulfate used.- Consider a milder reducing agent. |
| Side reactions with solvent or other reagents: The reaction conditions may be promoting undesired parallel reactions. | - Review the compatibility of all reagents and solvents under the reaction conditions.- Consider changing the solvent to one that is more inert. | |
| Reaction mixture turns blue or yellow | Oxidation of Vanadium(III): As mentioned in the FAQs, a blue color indicates the formation of V(IV) (vanadyl ion), and a yellow-orange color suggests the presence of V(V). | - This confirms that the reducing agent has been consumed or was not stable under the reaction conditions. Take precautions to exclude oxygen in future experiments. |
| Difficulty in product isolation | Formation of vanadium complexes: The product may be complexed with vanadium species, making extraction difficult. | - After the reaction is complete, try adjusting the pH of the aqueous layer before extraction.- Consider using a chelating agent like EDTA to sequester the vanadium ions. |
Data Presentation: Optimizing Reaction Parameters
While optimal conditions are highly substrate-dependent, the following tables provide general guidelines for optimizing reactions using Vanadium(III) sulfate.
Table 1: General Effect of pH on Reductive Power
| pH Range | Relative Reducing Power | Common Applications |
| Acidic (pH < 4) | High | Reduction of nitroarenes, reductive couplings, nitrate reduction. |
| Near-Neutral (pH 4-7) | Moderate | Selective reductions where a milder reducing agent is required. |
| Basic (pH > 7) | Low | Not typically used for reductions; may lead to precipitation of vanadium hydroxides. |
Table 2: Temperature Considerations for Common Reactions
| Reaction Type | Typical Temperature Range (°C) | Notes |
| Nitrate Reduction (analytical) | Room Temperature - 50°C | Gentle heating can increase the rate of color development in spectrophotometric assays.[5] |
| Reduction of Nitroarenes | 25 - 80°C | Higher temperatures may be required for less reactive substrates. Monitor for side reactions. |
| Reductive (Pinacol) Coupling | 0 - 50°C | Lower temperatures can improve diastereoselectivity. |
Table 3: Catalyst Loading in Catalytic Applications
| Catalyst Loading (mol%) | Observation | Recommendation |
| 1-5 mol% | Often sufficient for many catalytic cycles. | Start with a lower loading and increase if the reaction rate is too slow. |
| 5-10 mol% | May be necessary for less reactive substrates or to achieve a faster reaction rate. | Consider this range if the lower loading is ineffective. |
| >10 mol% | May lead to increased side products and difficulties in purification. | Generally not recommended unless a stoichiometric amount is intended for a reduction. |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Nitroarene to an Aniline
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., deoxygenated water, ethanol, or a mixture).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Reagent Addition: In a separate flask, prepare a solution of Vanadium(III) sulfate (typically 2.0-3.0 eq) in deoxygenated dilute sulfuric acid. Add this solution to the solution of the nitroarene via a syringe or cannula under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis of Vanadium(III) Sulfate from Vanadium(V) Oxide
This procedure is adapted from the literature and should be performed in a well-ventilated fume hood.[4]
-
Reaction Setup: In a flask, carefully add Vanadium(V) oxide (V₂O₅) to concentrated sulfuric acid (H₂SO₄).
-
Reducing Agent: Add elemental sulfur (S) to the mixture.
-
Heating: Gently heat the mixture. The reaction will produce sulfur dioxide (SO₂) gas, so ensure adequate ventilation. V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O[4]
-
Isolation: After the reaction is complete (indicated by the color change and cessation of gas evolution), cool the mixture. The solid Vanadium(III) sulfate can be isolated by filtration.
-
Washing and Drying: Wash the solid with a suitable solvent to remove any unreacted starting materials and byproducts, and then dry it thoroughly.
Visualizing Workflows and Concepts
Diagram 1: General Experimental Workflow for a Vanadium(III) Sulfate Mediated Reduction
Caption: A typical workflow for performing a chemical reduction using Vanadium(III) sulfate.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: A decision-making diagram for troubleshooting low yields in reactions.
Diagram 3: Vanadium Oxidation States and Colors
Caption: The relationship between vanadium oxidation states and their characteristic colors in aqueous solution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. scielo.br [scielo.br]
- 4. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 5. Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters | Semantic Scholar [semanticscholar.org]
Side reactions and impurities in Vanadium trisulfate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Vanadium(III) sulfate (V₂(SO₄)₃).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Vanadium(III) sulfate, focusing on identifying the problem, its probable cause, and the recommended solution.
| Problem | Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Vanadium(III) Sulfate | The amount of final product is significantly less than the theoretical yield. | Incomplete Reaction: The reaction between the vanadium precursor (V₂O₃ or V₂O₅) and sulfuric acid/reducing agent may not have gone to completion. Side Reactions: Formation of soluble Vanadium(IV) species (vanadyl sulfate, VOSO₄) reduces the yield of the desired V(III) product. Loss during Workup: Product may be lost during filtration or washing steps. | Optimize Reaction Conditions: Ensure the reaction temperature is maintained within the optimal range (e.g., 140-260°C for the V₂O₃ method) and allow for sufficient reaction time. Ensure adequate mixing. Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of V(III) to V(IV) by atmospheric oxygen.[1] Careful Workup: Use fine filter paper or a fritted glass funnel to minimize loss of the solid product. Wash the product with a minimal amount of a suitable solvent (e.g., ethanol or acetone) to remove impurities without dissolving a significant amount of the product. |
| Product is Green Instead of Yellow | The isolated solid is green in color, not the expected pale yellow of anhydrous Vanadium(III) sulfate. | Formation of Hydrates: Vanadium(III) sulfate is known to form green hydrates upon exposure to moist air.[2] Presence of Vanadium(IV) Impurities: Vanadyl (V⁴⁺) compounds are typically blue or green. The presence of VOSO₄ as an impurity can impart a greenish hue to the final product. | Drying: Ensure the product is thoroughly dried under vacuum or in a desiccator to remove any water of hydration. Inert Atmosphere: Handle the product under a dry, inert atmosphere to prevent moisture absorption. Purification: If V(IV) impurities are suspected, purification methods such as recrystallization or washing with a solvent that selectively dissolves the impurity may be necessary. |
| Product is Contaminated with Other Metal Ions | Elemental analysis (e.g., ICP-OES) of the product shows the presence of other metals (e.g., iron, aluminum). | Impure Starting Materials: The vanadium precursor, particularly if derived from industrial sources like vanadium slag, may contain significant amounts of other metal oxides. | Use High-Purity Starting Materials: Whenever possible, start with high-purity Vanadium(III) oxide or Vanadium(V) oxide. Purification of Starting Material: If using less pure sources, consider purification of the precursor before synthesis. Solvent Extraction: For solutions containing metal ion impurities, solvent extraction techniques can be employed to selectively separate the vanadium species before precipitation. |
| Incomplete Dissolution of Starting Material | A significant amount of the initial vanadium oxide remains unreacted at the end of the synthesis. | Insufficient Acid Concentration or Amount: The concentration or volume of sulfuric acid may be insufficient to fully react with the vanadium precursor. Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate. | Adjust Acid Concentration/Volume: Ensure the use of concentrated sulfuric acid (≥80%) and a sufficient stoichiometric excess. Increase Temperature: Gradually increase the reaction temperature within the recommended range while monitoring the reaction progress. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of Vanadium(III) sulfate?
A1: The most prevalent side reaction is the oxidation of Vanadium(III) to Vanadium(IV), forming vanadyl sulfate (VOSO₄). This is particularly problematic when the reaction is exposed to air, as atmospheric oxygen readily oxidizes V(III) species.[1] The presence of moisture can also facilitate this process and lead to the formation of green hydrates.[2]
Q2: How can I minimize the oxidation of my product?
A2: To minimize oxidation, it is crucial to carry out the synthesis and all subsequent handling steps (filtration, washing, and storage) under an inert atmosphere, such as nitrogen or argon. Using deoxygenated solvents for washing can also be beneficial.
Q3: My final product is a green powder. Is it still Vanadium(III) sulfate?
A3: A green color often indicates the presence of either a hydrated form of Vanadium(III) sulfate or contamination with Vanadium(IV) species (vanadyl sulfate).[2] Anhydrous Vanadium(III) sulfate is a pale yellow solid. To determine the composition, you can perform characterization techniques such as X-ray diffraction (XRD) to identify the crystalline phase or UV-Vis spectroscopy to detect the presence of V(IV) ions in solution.
Q4: What are the typical impurities found in Vanadium(III) sulfate, and how can they be removed?
A4: Besides the potential for Vanadium(IV) contamination, common impurities often stem from the starting materials. If industrial-grade vanadium oxides are used, impurities can include other metal sulfates. Purification can be achieved by washing the solid product with a solvent that dissolves the impurities but not the Vanadium(III) sulfate. For instance, washing the filter cake with ethanol or acetone can help remove some organic residues and excess acid. In cases of significant metallic impurities in solution, solvent extraction methods are employed for purification prior to isolating the solid product.
Q5: What is the solubility of Vanadium(III) sulfate?
Quantitative Data
| Parameter | Method/Condition | Value | Reference |
| Reaction Temperature | Synthesis from V₂O₃ and H₂SO₄ | 140 - 260 °C | Patent JPH1111949A |
| Sulfuric Acid Concentration | Synthesis from V₂O₃ | ≥ 80% | Patent JPH1111949A |
| Decomposition Temperature | Anhydrous V₂(SO₄)₃ in vacuum | ~410 °C | [2] |
| Solubility of VOSO₄ | In distilled water at 20°C | 3.280 mol/L | HERO |
| Solubility of VOSO₄ | In 9 M H₂SO₄ at 20°C | 0.260 mol/L | HERO |
Experimental Protocols
Method 1: Synthesis from Vanadium(III) Oxide
This method is based on the direct reaction of Vanadium(III) oxide with concentrated sulfuric acid.
Materials:
-
Vanadium(III) oxide (V₂O₃)
-
Concentrated sulfuric acid (H₂SO₄, ≥80%)
-
Inert gas (Nitrogen or Argon)
-
Ethanol or Acetone (for washing)
Procedure:
-
In a flask equipped with a stirrer and a condenser, add Vanadium(III) oxide.
-
Under a continuous flow of an inert gas, slowly add concentrated sulfuric acid to the V₂O₃.
-
Heat the mixture to a temperature between 140°C and 260°C with constant stirring. The reaction progress can be monitored by the color change of the solid.
-
Maintain the temperature until the reaction is complete, which is indicated by the formation of a pale yellow solid, Vanadium(III) sulfate.
-
Allow the reaction mixture to cool to room temperature under the inert atmosphere.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with small portions of ethanol or acetone to remove any unreacted sulfuric acid and other soluble impurities.
-
Dry the final product under vacuum to obtain anhydrous Vanadium(III) sulfate.
Method 2: Synthesis by Reduction of Vanadium(V) Oxide with Sulfur Dioxide
This method involves the reduction of Vanadium(V) oxide in a sulfuric acid medium using sulfur dioxide gas.
Materials:
-
Vanadium(V) oxide (V₂O₅)
-
Concentrated sulfuric acid (H₂SO₄)
-
Sulfur dioxide (SO₂) gas
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Prepare a suspension of Vanadium(V) oxide in concentrated sulfuric acid in a reaction vessel equipped with a gas inlet tube, a stirrer, and an outlet.
-
Purge the system with an inert gas to remove air.
-
Bubble sulfur dioxide gas through the stirred suspension. The reduction of V(V) to V(III) is indicated by a change in the color of the solution.
-
Continue the flow of SO₂ until the reaction is complete, which can be determined by the disappearance of the V(V) color and the formation of the V(III) species.
-
Once the reaction is complete, stop the SO₂ flow and purge the system with an inert gas to remove any residual sulfur dioxide.
-
Isolate the solid Vanadium(III) sulfate by filtration.
-
Wash the product with a suitable solvent and dry under vacuum.
Visualizations
Caption: A general workflow for the synthesis of Vanadium(III) sulfate.
Caption: Common side reactions in Vanadium(III) sulfate synthesis.
Caption: A logical flow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Synthesized Vanadium Trisulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the purification of synthesized Vanadium Trisulfate (V₂(SO₄)₃).
Experimental Protocols
A common and effective method for the synthesis of this compound involves the reduction of vanadium pentoxide (V₂O₅) with elemental sulfur in a sulfuric acid medium. The purification of the resulting this compound is critical to remove unreacted starting materials and byproducts.
Synthesis and Purification of this compound
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Elemental sulfur (S)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (or cold, concentrated sulfuric acid)
-
Distilled water
-
Standard laboratory glassware (e.g., round-bottom flask, condenser, beaker, Büchner funnel)
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine Vanadium pentoxide and elemental sulfur.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the flask while stirring. The reaction is exothermic and should be controlled.
-
Reaction: Heat the mixture to initiate the reduction of V₂O₅ by sulfur. The reaction progress is often indicated by a color change.
-
Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool. This compound will precipitate out of the solution.
-
Filtration: Separate the crude this compound precipitate from the reaction mixture by vacuum filtration using a Büchner funnel.
-
Washing: This is a critical purification step.
-
Method A (Ethanol Wash): Wash the filter cake with several portions of ethanol to remove unreacted sulfur and other organic-soluble impurities.
-
Method B (Sulfuric Acid Wash): Alternatively, wash the filter cake with cold, concentrated sulfuric acid.[1] This is effective in removing unreacted starting materials.
-
-
Final Wash: After the initial washing, perform a final wash with a suitable solvent (e.g., a small amount of cold, distilled water followed by ethanol) to remove any residual acid.
-
Drying: Dry the purified this compound product, typically in a desiccator or under vacuum, to obtain a stable, anhydrous powder. Vanadium(III) sulfate is stable in dry air but will form a green hydrate in the presence of moisture.
Data Presentation
The choice of synthesis route can impact the initial purity and yield of this compound before the final purification steps. Below is a summary of quantitative data for different synthesis methods.
| Synthesis Method | Purity (%) | Yield (%) |
| Sulfur Reduction | 98.1 | 85 |
| Organic Solvent | 98.5 | 92 |
| Electrochemical | 97.3 | 78 |
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Question: My final this compound product is green instead of the expected pale yellow. What does this indicate?
Answer: A green coloration typically indicates the presence of hydrated Vanadium(III) sulfate. Anhydrous Vanadium(III) sulfate is a pale yellow solid. The green hydrate forms when the compound is exposed to moist air.
-
Troubleshooting Steps:
-
Ensure that all drying steps are performed under strictly anhydrous conditions. Use a vacuum oven or a desiccator with a fresh, high-efficiency desiccant.
-
Handle the purified product in a dry atmosphere, such as a glove box, to prevent moisture absorption.
-
If a green hydrate has formed, it may be possible to convert it back to the anhydrous form by careful heating under vacuum. However, be aware that heating Vanadium(III) sulfate to high temperatures (around 410 °C) can cause decomposition to vanadyl sulfate (VOSO₄).
-
Question: After washing, I still suspect the presence of unreacted elemental sulfur in my product. How can I confirm its removal?
Answer: Elemental sulfur is soluble in solvents like carbon disulfide and to some extent in hot ethanol.
-
Troubleshooting Steps:
-
Visual Inspection: Unreacted sulfur may be visible as fine yellow particles that are distinct from the this compound crystals.
-
Solubility Test: Take a small sample of the purified product and attempt to dissolve it in a solvent in which sulfur is soluble but this compound is not (e.g., carbon disulfide - use with extreme caution in a fume hood). If the solvent becomes yellow, residual sulfur is likely present.
-
Further Washing: If sulfur contamination is confirmed, repeat the washing step with hot ethanol or another appropriate organic solvent until the filtrate is colorless.
-
Question: My yield of purified this compound is significantly lower than expected. What are the potential causes?
Answer: Low yield can result from several factors during the synthesis and purification process.
-
Troubleshooting Steps:
-
Incomplete Reaction: Ensure that the initial reaction goes to completion. Monitor reaction time and temperature.
-
Loss during Filtration: Check for leaks in the filtration setup. Ensure the filter paper is correctly seated in the Büchner funnel to prevent the loss of precipitate.
-
Over-washing or Use of Inappropriate Solvents: While washing is crucial for purification, excessive washing, especially with solvents in which this compound has some solubility, can lead to product loss. Use cold washing solvents and the minimum volume necessary.
-
Mechanical Losses: Be mindful of mechanical losses during transfers between glassware.
-
Question: What are the common impurities in synthesized this compound?
Answer: The most common impurities arise from the starting materials and side reactions.
-
Common Impurities:
-
Unreacted Vanadium Pentoxide (V₂O₅): This can occur if the reduction reaction is incomplete.
-
Other Vanadium Oxides: Vanadium can exist in various oxidation states, and other oxides may be present as impurities.
-
Unreacted Sulfur: A common impurity from the sulfur reduction synthesis method.
-
Adsorbed Sulfuric Acid: Residual sulfuric acid from the reaction medium can be trapped in the crystal lattice.
-
Mandatory Visualization
Purification Workflow for Synthesized this compound
Caption: Workflow for the purification of synthesized this compound.
References
Technical Support Center: Vanadium Trisulfate in Electrochemical Cells
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with Vanadium trisulfate (V₂(SO₄)₃) and related vanadium electrolytes in electrochemical cells, primarily focusing on Vanadium Redox Flow Batteries (VRFBs).
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation mechanisms for vanadium electrolytes in a flow battery?
A1: In principle, vanadium electrolytes are stable and can be reused, which is a major advantage of VRFB systems.[1][2] However, in practice, performance degradation occurs due to several mechanisms:
-
Electrolyte Precipitation: Vanadium species can precipitate out of the solution, particularly at extreme temperatures or high states of charge. This can block flow paths and damage cell components.[2]
-
Electrolyte Imbalance: The crossover of vanadium ions across the ion-exchange membrane leads to a net transfer of vanadium from one half-cell to the other, causing a reduction in capacity.[2][3][4]
-
Chemical and Electrochemical Side Reactions: Unwanted side reactions, such as hydrogen evolution at the negative electrode and air oxidation of V(II), can alter the balance of vanadium oxidation states and lead to performance loss.[2][5]
-
Component Degradation: The highly acidic electrolyte can contribute to the degradation of cell components like electrodes and bipolar plates over time.[6][7]
Q2: What is the recommended operating temperature for a VRFB system?
A2: The typical operating temperature window for VRFBs is between 10°C and 40°C.[2] Operating outside this range can lead to electrolyte instability. At temperatures above 40°C, V(V) ions in the positive electrolyte tend to precipitate as V₂O₅.[4][8] At low temperatures (below 10°C), V(II) and V(III) species in the negative electrolyte are prone to precipitation.[8]
Q3: Can impurities in the vanadium sulfate source affect my experiment?
A3: Yes, impurities can significantly impact performance. Metallic impurities such as Al³⁺ and Fe²⁺ have been shown to reduce performance, particularly affecting the negative half-cell reaction (V²⁺/V³⁺).[6] The purity of the initial vanadyl sulfate (VOSO₄) source has a direct correlation with the achievable power density of the cell.[9] Additives, while sometimes used to improve stability, can also have detrimental effects if not used correctly. For example, excessive amounts of certain additives can increase cell impedance or adsorb to vanadium ions, inducing mass transport losses.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Capacity Fade and Performance Loss
Q: My cell's capacity is decreasing with each cycle. What are the likely causes and how can I diagnose them?
A: Rapid capacity fade is a common issue that can be attributed to several factors. The logical troubleshooting process is outlined in the diagram below.
Caption: Troubleshooting workflow for diagnosing capacity fade.
Detailed Steps:
-
Check for Precipitation: Visually inspect the electrolyte tanks and tubing for solid matter. Precipitation can cause blockages and reduce the concentration of active species.[2]
-
Evaluate Ion Crossover: Monitor the electrolyte volume in both half-cell tanks. A significant volume change suggests water and ion transfer across the membrane. You can also use techniques like UV-Vis spectroscopy to detect the presence of V(IV) or V(V) ions in the negative electrolyte (anolyte), which is a direct indicator of crossover. Crossover leads to self-discharge and capacity imbalance.[3][4]
-
Investigate Side Reactions: Check for gas bubbles in the electrolyte lines, which may indicate hydrogen evolution (at the negative electrode) or oxygen evolution (at the positive electrode), often caused by overcharging.[2][3] Ensure all fittings are airtight to prevent air from leaking in and oxidizing the V(II) ions in the anolyte.[2]
Issue 2: Electrolyte Precipitation in the Negative Half-Cell
Q: I am observing a solid precipitate in my negative electrolyte, especially at a high state of charge or low temperature. What is it and how can I prevent it?
A: The precipitate observed in the negative electrolyte is typically hydrated this compound (V₂(SO₄)₃·10H₂O).[10][11] The stability of V(III) ions is highly sensitive to temperature and the concentration of sulfuric acid.
Key Factors Influencing V(III) Solubility:
-
Temperature: The dissolution of V(III) is an exothermic process. Therefore, its solubility decreases as the temperature increases within the 15-40°C range.[12][13] However, at very low temperatures (e.g., below 10°C), thermal stability also becomes poor, leading to precipitation.[10]
-
Sulfuric Acid Concentration: The solubility of V(III) decreases significantly as the concentration of H₂SO₄ increases.[12][13] A lower concentration of sulfuric acid will keep a higher concentration of V(III) stable for longer.[13]
Quantitative Data on V(III) Solubility
The following tables summarize the stability and solubility of V(III) ions under various conditions.
Table 1: Effect of H₂SO₄ Concentration on V(III) Stability at 30°C
| Initial H₂SO₄ Concentration (mol/L) | Max Stable V(III) Concentration (mol/L) | Stability Duration |
|---|---|---|
| 1 | 2.730 | > 64 days[13] |
| 5 | 0.195 | < 64 days[13] |
Table 2: Recommended Electrolyte Composition for Overall Stability
| Component | Recommended Concentration | Operating Temperature |
|---|---|---|
| Vanadium | 1.5 - 1.6 mol/L | > -10 °C[10] |
| H₂SO₄ | 4 - 5 mol/L | > -10 °C[10] |
Note: The higher H₂SO₄ concentration in Table 2 is a compromise to ensure the stability of the V(V) species in the positive electrolyte, which requires higher acidity.[10]
Prevention Strategies:
-
Control Temperature: Maintain the operating temperature within the recommended 10-40°C range.[2]
-
Optimize Electrolyte Composition: Use an appropriate balance of vanadium and sulfuric acid concentrations. While lower H₂SO₄ benefits V(III) stability, it can harm V(V) stability. The composition in Table 2 is often cited as a good compromise.[10]
-
Avoid Overcharging: A very high state of charge in the negative electrolyte corresponds to a high concentration of V(II). While the precipitate is V(III) sulfate, the dynamic equilibrium and local concentration gradients during operation can favor precipitation.
The degradation pathway related to electrolyte precipitation is visualized below.
Caption: Major degradation pathways in vanadium electrolytes.
Experimental Protocols
Protocol 1: Preparation of V(III) Sulfate Electrolyte
This protocol describes the electrochemical reduction of a V(IV) solution (vanadyl sulfate) to a V(III) solution.
Materials:
-
Vanadyl sulfate hydrate (VOSO₄·xH₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Two-compartment electrochemical cell with an ion-exchange membrane (e.g., Nafion™)
-
Graphite felt or carbon paper electrodes
-
Potentiostat/Galvanostat (power supply)
-
Inert gas (Nitrogen or Argon) for purging
Procedure:
-
Prepare V(IV) Solution: Dissolve VOSO₄·xH₂O in deionized water to achieve the desired molarity (e.g., 1.5 M). Slowly and carefully add concentrated H₂SO₄ to reach the target acid concentration (e.g., 4 M). Caution: This process is exothermic. Allow the solution to cool.
-
Cell Assembly: Assemble the electrochemical flow cell. Place electrodes in each half-cell compartment.
-
Electrolyte Loading: Fill both half-cells with the prepared V(IV) electrolyte.
-
Inert Gas Purge: Purge both half-cell electrolytes with N₂ or Ar for at least 30 minutes to remove dissolved oxygen, which can interfere with the reduction process. Maintain a gentle inert gas blanket over the electrolyte during the experiment.[5]
-
Electrochemical Reduction: Connect the power supply. The half-cell intended for the V(III) electrolyte is the negative electrode (cathode), and the other is the positive electrode (anode). Apply a constant current or a controlled potential to begin the reduction of V(IV) to V(III) at the cathode and the oxidation of V(IV) to V(V) at the anode.
-
Negative Electrode (Cathode): VO²⁺ + 2H⁺ + e⁻ → V³⁺ + H₂O
-
Positive Electrode (Anode): VO²⁺ + H₂O - e⁻ → VO₂⁺ + 2H⁺
-
-
Monitoring: Monitor the state of charge by observing the color change of the electrolyte (V(IV) is blue, V(III) is green) or by measuring the open-circuit voltage of the cell.
-
Completion: Once the desired concentration of V(III) is reached, stop the process. The resulting green solution is your V(III) sulfate electrolyte.
Protocol 2: Characterization by Cyclic Voltammetry (CV)
CV is used to assess the electrochemical reversibility of the V(III)/V(II) redox couple.
Apparatus:
-
Electrochemical workstation
-
Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, and a reference electrode like Ag/AgCl or SCE)
-
V(III) electrolyte sample
-
Inert gas (N₂ or Ar)
Procedure:
-
Electrode Preparation: Polish the glassy carbon working electrode with alumina slurry to a mirror finish, then rinse and sonicate in deionized water and ethanol.
-
Cell Setup: Add the V(III) electrolyte to the cell. Insert the three electrodes. Purge the solution with N₂ or Ar for 15-20 minutes to remove oxygen.
-
CV Measurement:
-
Set the potential window to scan the V(III)/V(II) redox reaction (e.g., from -0.2 V to -0.8 V vs. SCE, but this should be optimized).
-
Select a scan rate (e.g., 20-100 mV/s).
-
Run the cyclic voltammogram for several cycles until a stable trace is obtained.
-
-
Analysis:
-
An electrochemically reversible system will have a peak potential separation (ΔEp = |Epa - Epc|) close to 59/n mV (where n=1 for this reaction). In practice, the V(III)/V(II) couple in sulfuric acid is known to be an irreversible system.[12][13]
-
Increasing the concentration of H₂SO₄ can improve the reversibility of the reaction.[12][13] You can compare CVs of electrolytes with different acid concentrations to observe this effect.
-
The workflow for preparing and characterizing the electrolyte is shown below.
Caption: Workflow for V(III) electrolyte synthesis and characterization.
References
- 1. youtube.com [youtube.com]
- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. opendata.uni-halle.de [opendata.uni-halle.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. trace.tennessee.edu [trace.tennessee.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Solubility Rules of Negative Electrolyte V2(SO4)3 of Vanadium Redox Flow Battery | Semantic Scholar [semanticscholar.org]
- 13. scispace.com [scispace.com]
Enhancing the conductivity of Vanadium trisulfate-based materials
Technical Support Center: Vanadium Trisulfate-Based Materials
This guide provides troubleshooting advice and frequently asked questions for researchers working to enhance the conductivity of Vanadium(III) sulfate (V₂(SO₄)₃) and related materials. The information is presented in a question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is Vanadium(III) sulfate, and what are its basic properties?
A1: Vanadium(III) sulfate is an inorganic compound with the chemical formula V₂(SO₄)₃. It typically appears as a pale yellow solid that is stable in dry air.[1] When exposed to moisture, it can form a green hydrate.[1] It is known to be a reducing agent and is often prepared by reacting Vanadium pentoxide (V₂O₅) with sulfur in a sulfuric acid medium.[1] While it is a component in vanadium-based systems like redox flow batteries, its properties as a solid-state conductive material are less commonly documented.
Q2: My synthesized Vanadium(III) sulfate powder exhibits very low electrical conductivity. What are the likely causes?
A2: Low conductivity in V₂(SO₄)₃ powders can stem from several material properties:
-
Amorphous Structure: A lack of long-range crystalline order can impede electron transport. The synthesis method may produce an amorphous or poorly crystalline material.
-
Impurities: The presence of unreacted precursors (like sulfur) or insulating byproducts can significantly decrease overall conductivity.[2]
-
Hydration: V₂(SO₄)₃ can absorb moisture from the air to form a green hydrate.[1] This hydrated layer on the surface of particles can act as an insulator, preventing effective particle-to-particle contact.
-
Particle Size and Compaction: Poor physical contact between individual grains in the powder will result in high contact resistance, leading to a low bulk conductivity measurement.
Q3: How can the conductivity of Vanadium(III) sulfate-based materials be enhanced?
A3: Improving conductivity generally involves modifying the material's composition or structure. Key strategies include:
-
Creating Conductive Composites: A common and effective method is to mix the V₂(SO₄)₃ powder with a highly conductive material. Examples include carbon nanotubes (CNTs), graphene, or conductive polymers. This creates a percolating network for electrons to flow through.
-
Doping: Introducing aliovalent dopants (elements with a different valence state) into the V₂(SO₄)₃ crystal lattice can create charge carriers (electrons or holes), thereby increasing electronic conductivity.
-
Thermal Annealing: Heating the material under a controlled atmosphere (e.g., inert or vacuum) can improve crystallinity, drive off insulating surface species (like adsorbed water), and potentially alter the stoichiometry to a more conductive phase.
Q4: What role does the vanadium oxidation state play in conductivity?
A4: The conductivity of vanadium compounds is highly dependent on the oxidation state of the vanadium ions. In systems like vanadium redox flow batteries, charge transfer occurs through redox reactions involving V²⁺/V³⁺ and VO²⁺/VO₂⁺ couples.[3] The presence of mixed valence states (e.g., both V³⁺ and V⁴⁺) in a solid-state material can facilitate electron hopping, which is a mechanism for electrical conductivity. Therefore, synthesis conditions that result in a controlled mixture of vanadium oxidation states could potentially lead to higher conductivity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent Conductivity Measurements | 1. Poor sample preparation (e.g., inconsistent pellet pressure).2. Adsorbed atmospheric moisture.3. Non-uniform distribution of conductive additives. | 1. Standardize the pressure and thickness for all pressed pellets.2. Handle and measure samples in a controlled environment (e.g., glovebox).3. Improve mixing/milling techniques (e.g., ball milling, ultrasonication) to ensure homogeneous composite. |
| Material Changes Color (Yellow to Green) | Hydration of the V₂(SO₄)₃.[1] | Store the material in a desiccator or under an inert atmosphere. If hydration has occurred, consider a mild heating step under vacuum to remove water, but be aware this may alter other properties. |
| Low Yield During Synthesis | Incomplete reaction of precursors. | Optimize reaction temperature, time, and stoichiometry of reactants. Ensure adequate mixing during the reaction. |
Quantitative Data: Conductivity of Vanadium Sulfate Solutions
While data on solid-state V₂(SO₄)₃ is scarce, the conductivity of aqueous vanadium sulfate solutions is well-characterized, particularly for battery applications. The table below presents comparative data for different electrolyte compositions, illustrating the influence of vanadium species and supporting acid on ionic conductivity.
| Sample ID | Vanadium Species | Supporting Electrolyte | Total Vanadium Conc. (M) | Conductivity (mS·cm⁻¹) |
| I-V4-H₂SO₄ | V(IV) | 3 M H₂SO₄ | 1.6 | ~270 |
| I-V4-HCl | V(IV) | 3 M HCl | 1.6 | 330 |
| II-V3.5-HCl | V(III)/V(IV) | HCl | 1.6 | 320 |
| Data synthesized from a comparative study on vanadium electrolytes.[4] |
Experimental Protocols
Protocol 1: Synthesis of Vanadium(III) Sulfate from V₂O₅
This protocol describes a common method for preparing V₂(SO₄)₃.[1]
Materials:
-
Vanadium pentoxide (V₂O₅)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Elemental Sulfur (S) powder
-
Deionized water
Procedure:
-
Carefully create a solution of V₂O₅ in concentrated H₂SO₄. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Slowly add powdered elemental sulfur to the solution while stirring continuously. The sulfur acts as a reducing agent.
-
The reaction mixture is heated to initiate the reduction of V(V) to V(III). The reaction is: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O
-
Maintain the temperature and stirring until the reaction is complete, often indicated by a color change and the cessation of sulfur dioxide (SO₂) gas evolution.
-
Cool the mixture, allowing the V₂(SO₄)₃ product to precipitate.
-
Isolate the solid product by filtration.
-
Wash the precipitate with a suitable solvent (e.g., ethanol or acetone) to remove any residual acid or unreacted sulfur.
-
Dry the final product under vacuum at a slightly elevated temperature to yield the pale yellow V₂(SO₄)₃ powder. Store in a desiccator.
Visualizations
Caption: Troubleshooting workflow for low conductivity in V₂(SO₄)₃.
Caption: Factors influencing the conductivity of synthesized materials.
References
Common experimental errors when working with Vanadium trisulfate
Welcome to the Technical Support Center for Vanadium (III) Sulfate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with Vanadium (III) Sulfate.
Frequently Asked Questions (FAQs)
Q1: What is Vanadium (III) Sulfate and what are its key properties?
Vanadium (III) sulfate, with the chemical formula V₂(SO₄)₃, is a pale yellow, solid inorganic compound.[1][2] It is notable for its relative stability in air compared to other vanadium (III) compounds.[1][2] It is sparingly soluble in water, where it dissolves slowly to form a green aqueous complex, [V(H₂O)₆]³⁺.[1][2] Vanadium (III) sulfate acts as a reducing agent.[1][3]
Q2: How should Vanadium (III) Sulfate be handled and stored to prevent degradation?
While stable in dry air, Vanadium (III) sulfate is sensitive to moisture.[1] Upon exposure to moist air over several weeks, it will form a green hydrate.[1] Therefore, it is crucial to store the compound in a tightly sealed container in a dry environment, such as a desiccator, to maintain its anhydrous form. For long-term storage of sensitive vanadium compounds, using a hermetic vessel with a desiccant or storing under an inert, non-hygroscopic solvent like kerosene or liquid paraffin is recommended.[4]
Q3: My Vanadium (III) Sulfate solution has changed color. What does this indicate?
Color changes in a Vanadium (III) sulfate solution typically indicate a change in the oxidation state of the vanadium ion. Vanadium is known for its multiple, colorful oxidation states. The green color of a freshly prepared aqueous solution is characteristic of the Vanadium (III) ion, specifically the [V(H₂O)₆]³⁺ complex.[1][2] If the solution turns blue, it suggests oxidation to the Vanadium (IV) state (VO²⁺).[5][6] A yellow color indicates the presence of Vanadium (V) (VO₂⁺).[7][8] Conversely, reduction of Vanadium (III) can lead to the lavender color of Vanadium (II) (V²⁺).[6]
Q4: What are common impurities in Vanadium (III) Sulfate and how can they affect my experiment?
Commercial Vanadium (III) sulfate can contain various impurities. In the context of its use in vanadium redox flow batteries, trace impurities such as Fe, Cr, Ni, Cu, Mn, Mo, Pb, As, Co, P, Ti, Zn, K, Na, Ca, Mg, Si, and Al have been analyzed.[9] These impurities can have several detrimental effects, including interfering with analytical measurements and altering the electrochemical properties of the system.[9][10] For instance, potassium impurities have been shown to negatively impact the stability of V(V) electrolytes and decrease the efficiency of vanadium redox flow batteries.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected color change of solid Vanadium (III) Sulfate (e.g., to green). | Exposure to moisture in the air, leading to hydration.[1] | Store the compound in a desiccator or other dry environment. If hydration has occurred, gentle heating under vacuum may be attempted to remove water, but be aware of the decomposition temperature. |
| Difficulty dissolving Vanadium (III) Sulfate in water. | Vanadium (III) sulfate is only slightly soluble in water and the dissolution process is slow.[1][2] | Use warm water and stir the solution intensely.[4] Be patient, as complete dissolution may take time. The use of hot water is also mentioned for preparing solutions for crystallization.[4] |
| Solution turns blue upon standing in air. | Oxidation of Vanadium (III) to Vanadium (IV) by atmospheric oxygen.[5] | If the +3 oxidation state is critical for your experiment, work under an inert atmosphere (e.g., nitrogen or argon). For some applications, the presence of a reducing agent like zinc can help maintain the desired oxidation state.[5] |
| Formation of a precipitate in acidic solution. | The solubility of V(III) species is dependent on the concentration of sulfuric acid and temperature; solubility decreases with increasing sulfuric acid concentration and temperature.[11][12] | Adjust the concentration of sulfuric acid. Lower concentrations of H₂SO₄ can help maintain a higher concentration of V(III) in solution.[11][12] Also, control the temperature, as the dissolution of V(III) is an exothermic process.[11][12] |
| Inconsistent results in redox reactions. | Vanadium (III) sulfate is a reducing agent, and its reactivity can be influenced by factors such as pH, temperature, and the presence of oxidizing or other reducing agents.[1][3] | Carefully control all reaction parameters. Ensure the absence of unintended oxidants (like atmospheric oxygen). Standardize your protocol and use high-purity reagents. |
| Catalyst deactivation when using a vanadium-based catalyst. | Several factors can lead to catalyst deactivation, including poisoning by sulfur, alkali metals, or zinc, as well as thermal degradation and fouling.[13][14] | The approach to regeneration depends on the cause of deactivation. For reversible poisoning, altering reaction conditions might be sufficient. For irreversible deactivation, more complex chemical treatments or complete catalyst replacement may be necessary.[14][15] |
Quantitative Data Summary
Physical and Chemical Properties of Vanadium (III) Sulfate
| Property | Value | Reference(s) |
| Chemical Formula | V₂(SO₄)₃ | [1][2] |
| Molar Mass | 390.074 g/mol | [1] |
| Appearance | Pale yellow powder | [1][2] |
| Melting Point | Decomposes at 400 °C (752 °F; 673 K) | [1][16] |
| Solubility in water | Slightly soluble | [1] |
| Solubility in other solvents | Insoluble in ethanol and acetone | [4] |
Solubility of V(III) Species in Sulfuric Acid
The solubility of V(III) is influenced by both temperature and the concentration of sulfuric acid. The dissolution process is exothermic.[11][12]
| Temperature (°C) | H₂SO₄ Concentration (mol/L) | V(III) Concentration (mol/L) | Reference(s) |
| 30 | 1 | 2.730 | [12] |
Note: The general trend is that the solubility of V(III) decreases as the temperature and the concentration of H₂SO₄ increase.[11][12]
Experimental Protocols
Protocol 1: Preparation of an Aqueous Vanadium (III) Sulfate Solution
Objective: To prepare a standard aqueous solution of Vanadium (III) sulfate.
Materials:
-
Vanadium (III) sulfate (V₂(SO₄)₃)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Weighing boat and balance
Procedure:
-
Calculate the required mass of Vanadium (III) sulfate to achieve the desired concentration.
-
Accurately weigh the calculated mass of V₂(SO₄)₃ in a weighing boat.
-
Transfer the solid to a beaker containing a volume of deionized water less than the final desired volume.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir the mixture. Note that dissolution is slow.[1][2] Gentle warming can aid dissolution, but avoid high temperatures to prevent decomposition.
-
Once the solid is completely dissolved, quantitatively transfer the solution to a volumetric flask of the appropriate size.
-
Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.
-
Bring the solution to the final volume with deionized water, cap the flask, and invert several times to ensure homogeneity. The resulting solution should be green.[1][2]
Protocol 2: Reduction of Vanadium (V) to Various Oxidation States
Objective: To demonstrate the reduction of a Vanadium (V) solution to lower oxidation states, including Vanadium (III).
Materials:
-
Ammonium metavanadate (NH₄VO₃) or Vanadium pentoxide (V₂O₅)
-
Sulfuric acid (H₂SO₄), moderately concentrated
-
Zinc granules or powder
-
Flask with a cotton wool stopper
-
Hotplate/stirrer
-
Beakers
Procedure:
-
Prepare a solution of Vanadium (V). This can be done by dissolving ammonium metavanadate in sulfuric acid.[5] The initial solution will be yellow, characteristic of the dioxovanadium(V) ion (VO₂⁺).[7][8]
-
Place the yellow Vanadium (V) solution in a flask on a hotplate/stirrer and add a generous amount of zinc granules.[7]
-
Stopper the flask with cotton wool to allow hydrogen gas (a byproduct of the reaction between zinc and acid) to escape while minimizing the entry of air.[5]
-
Gently heat and stir the solution.
-
Observe the color changes as the vanadium is reduced:
-
Yellow (V⁵⁺) → Blue (V⁴⁺): The solution will first turn green as a mixture of yellow V⁵⁺ and blue V⁴⁺, then stabilize at a blue color characteristic of the vanadyl ion (VO²⁺).[6][8]
-
Blue (V⁴⁺) → Green (V³⁺): With continued reduction, the solution will turn green, indicating the formation of the Vanadium (III) ion (V³⁺).[6][8]
-
Green (V³⁺) → Lavender (V²⁺): Further reduction will result in a lavender or violet solution, characteristic of the Vanadium (II) ion (V²⁺).[6] This step may take longer.[7]
-
-
Portions of the solution can be decanted at each color stage to observe the different oxidation states. Be aware that the lower oxidation states, particularly V²⁺, are sensitive to air and will be re-oxidized upon exposure.[5][6]
Visualizations
Caption: Redox pathway of Vanadium ions showing distinct colors for each oxidation state.
Caption: A logical workflow for troubleshooting common experimental issues with Vanadium (III) Sulfate.
References
- 1. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. About: Vanadium(III) sulfate [dbpedia.org]
- 3. Vanadium trisulfate | 13701-70-7 | Benchchem [benchchem.com]
- 4. Vanadium(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 7. Vanadium Oxidation States Experiment | ChemTalk [chemistrytalk.org]
- 8. The oxidation states of vanadium | Class experiment | RSC Education [edu.rsc.org]
- 9. vanadyl sulfate voso4: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Solubility Rules of Negative Electrolyte V2(SO4)3 of Vanadium Redox Flow Battery | Semantic Scholar [semanticscholar.org]
- 13. research.chalmers.se [research.chalmers.se]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. vanadium(III) sulfate [chemister.ru]
Validation & Comparative
A Comparative Analysis of Vanadium Trisulfate and Vanadyl Sulfate for Research and Development
For Immediate Release
This guide provides a comprehensive comparison of Vanadium (III) Sulfate (Vanadium Trisulfate) and Vanadyl (IV) Sulfate, two common vanadium compounds utilized by researchers, scientists, and drug development professionals. The following sections detail their chemical and physical properties, synthesis protocols, and a comparative analysis of their performance in a key application, supported by experimental data.
I. Comparative Overview of Chemical and Physical Properties
A summary of the key characteristics of this compound and Vanadyl Sulfate is presented below. These compounds, while both sulfates of vanadium, exhibit distinct properties primarily due to the different oxidation states of the vanadium atom.
| Property | Vanadium (III) Sulfate (this compound) | Vanadyl (IV) Sulfate |
| Chemical Formula | V₂(SO₄)₃ | VOSO₄ |
| Molar Mass | 390.07 g/mol [1][2][3][4] | 163.01 g/mol (anhydrous)[5], 253.07 g/mol (pentahydrate)[6] |
| Appearance | Pale yellow solid[1][2][7] | Blue crystalline solid[5][6][8][9] |
| Vanadium Oxidation State | +3 | +4 |
| Solubility in Water | Slowly soluble[1][2][4][7] | 46.7 g/100 mL at 20°C (pentahydrate) |
| Melting Point | Decomposes at ~400 °C[2][7] | Decomposes at 105 °C (pentahydrate)[6] |
| Reactivity | Potent reducing agent[1][2] | Stable in air[8] |
II. Synthesis Protocols
Detailed experimental procedures for the laboratory-scale synthesis of both this compound and Vanadyl Sulfate are outlined below. These protocols are based on established chemical literature.
A. Synthesis of Vanadium (III) Sulfate
Principle: Vanadium (V) oxide is reduced by elemental sulfur in a sulfuric acid medium.
Materials:
-
Vanadium (V) oxide (V₂O₅)
-
Concentrated sulfuric acid (H₂SO₄)
-
Elemental sulfur powder (S)
-
Distilled water
Procedure:
-
In a fume hood, carefully add 18.2 g (0.1 mol) of Vanadium (V) oxide to 100 mL of concentrated sulfuric acid in a 250 mL flask.
-
Stir the mixture to form a slurry.
-
Add 3.2 g (0.1 mol) of elemental sulfur powder to the slurry.
-
Heat the mixture gently under constant stirring. The color of the solution will gradually change from orange/brown to green, and finally to the characteristic yellow of Vanadium (III) Sulfate.
-
Maintain the temperature at a gentle boil for 2-3 hours to ensure the reaction goes to completion.
-
Allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled mixture into 500 mL of ice-cold distilled water with vigorous stirring.
-
The pale yellow Vanadium (III) Sulfate will precipitate out of the solution.
-
Filter the precipitate using a Buchner funnel and wash with cold distilled water, followed by a small amount of ethanol.
-
Dry the product in a desiccator over a suitable drying agent.
B. Synthesis of Vanadyl (IV) Sulfate
Principle: Vanadium (V) oxide is reduced by a suitable reducing agent, such as sulfur dioxide or ethanol, in the presence of sulfuric acid. The ethanol-based reduction is often preferred for its convenience and milder reaction conditions.
Materials:
-
Vanadium (V) oxide (V₂O₅)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethanol (C₂H₅OH)
-
Distilled water
Procedure:
-
In a fume hood, dissolve 18.2 g (0.1 mol) of Vanadium (V) oxide in 100 mL of 2M sulfuric acid in a 500 mL flask. This can be prepared by carefully adding 11 mL of concentrated sulfuric acid to 89 mL of distilled water.
-
Heat the mixture gently with stirring until the V₂O₅ dissolves to form a yellow-orange solution.
-
Slowly add 15 mL of ethanol to the heated solution. The solution will turn green and then to a deep blue color, indicating the reduction of V(V) to V(IV).
-
Continue heating the solution at a gentle boil for approximately 30 minutes to ensure the completion of the reduction and to remove any unreacted ethanol.
-
Concentrate the blue solution by heating to about half of its original volume.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Blue crystals of vanadyl sulfate pentahydrate (VOSO₄·5H₂O) will form.
-
Collect the crystals by filtration, wash with a small amount of cold distilled water, and then with ethanol.
-
Dry the crystals at room temperature.
III. Comparative Performance in Vanadium Redox Flow Batteries
A significant application for vanadium sulfates is in the electrolyte of Vanadium Redox Flow Batteries (VRFBs). These batteries utilize the different oxidation states of vanadium to store and release energy. The performance of the battery is critically dependent on the electrochemical behavior of the vanadium species.
While Vanadyl Sulfate (containing V(IV)) is a common starting material for the electrolyte, the operation of the battery involves the V(III)/V(IV) redox couple. Therefore, a comparison of the electrochemical properties of solutions containing V(III) and V(IV) sulfates is essential.
| Parameter | Vanadium (III) Species (as in V₂(SO₄)₃ solution) | Vanadyl (IV) Species (as in VOSO₄ solution) | Significance in VRFBs |
| Redox Couple | V³⁺/V²⁺ (Negative Electrode) | VO²⁺/VO₂⁺ (Positive Electrode) | The two redox couples provide the potential difference for the battery. |
| Standard Electrode Potential | E°(V³⁺/V²⁺) = -0.26 V vs. SHE | E°(VO²⁺/VO₂⁺) = +1.00 V vs. SHE | The difference in standard electrode potentials dictates the open-circuit voltage of the battery. |
| Electrochemical Reversibility | Generally good | Good, but can be affected by side reactions | High reversibility is crucial for the long-term stability and efficiency of the battery. |
| Solubility and Stability | V(III) is stable in acidic solutions but can be oxidized by air. | V(IV) is generally stable in acidic solutions. | The solubility of all vanadium species in the electrolyte limits the energy density of the battery. |
Experimental Data Summary:
In a typical VRFB, the negative electrolyte contains V³⁺ and V²⁺ ions, while the positive electrolyte contains VO²⁺ and VO₂⁺ ions. The initial electrolyte is often a solution of vanadyl sulfate in sulfuric acid, which is then electrolytically charged to generate the V³⁺ and VO₂⁺ species in their respective half-cells.
The performance of the V(III)/V(IV) redox couple is a key factor. The kinetics of the electron transfer for the V³⁺/VO²⁺ redox reaction can influence the charge-discharge efficiency of the battery. While both this compound and vanadyl sulfate can be used to prepare the electrolyte, the use of vanadyl sulfate is more common due to its higher solubility and stability in air.
IV. Visualizations
A. Synthesis Pathways
Caption: Synthesis routes for this compound and Vanadyl Sulfate.
B. Vanadium Redox Flow Battery Principle
Caption: Role of Vanadium sulfates in a Vanadium Redox Flow Battery.
V. Conclusion
Vanadium (III) Sulfate and Vanadyl (IV) Sulfate are distinct compounds with properties dictated by the +3 and +4 oxidation states of vanadium, respectively. Vanadyl Sulfate is characterized by its blue color and high water solubility, making it a versatile precursor in many applications. In contrast, this compound is a yellow, sparingly soluble solid that acts as a potent reducing agent.
For applications such as vanadium redox flow batteries, while both compounds are central to the underlying electrochemistry, the superior solubility and stability of vanadyl sulfate make it the more common starting material for electrolyte preparation. The choice between these two reagents will ultimately depend on the specific requirements of the intended application, including the desired vanadium oxidation state, solubility, and reductive potential.
References
- 1. VANADYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. All-Vanadium Pure Sulfate Redox Flow Battery Electrolytes and Cell Stack Designs | PNNL [pnnl.gov]
- 4. pnnl.gov [pnnl.gov]
- 5. 123334-20-3 CAS | VANADYL SULPHATE HYDRATE | Inorganic Salts | Article No. 06475 [lobachemie.com]
- 6. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. americanelements.com [americanelements.com]
- 9. researchgate.net [researchgate.net]
Validating the Purity of Vanadium Trisulfate: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of methods for validating the purity of Vanadium Trisulfate (V₂(SO₄)₃), with a primary focus on X-ray Diffraction (XRD) and alternative analytical techniques. Detailed experimental protocols and comparative data are presented to assist in selecting the most appropriate method for your research needs.
This compound is a crucial precursor in various chemical syntheses and serves as a key component in redox flow batteries. The presence of impurities, particularly other vanadium oxides or sulfates with different oxidation states, can significantly impact its reactivity and performance. Therefore, rigorous purity validation is essential.
X-ray Diffraction (XRD) for Crystalline Purity Assessment
X-ray Diffraction is a powerful non-destructive technique for identifying crystalline phases. By comparing the diffraction pattern of a sample to a standard reference, the presence of crystalline impurities can be detected.
Experimental Protocol: Powder XRD Analysis of this compound
-
Sample Preparation: A small amount of the this compound powder is finely ground to ensure random crystal orientation. The powder is then carefully packed into a sample holder.
-
Instrument Parameters:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Range (2θ): 10° - 80°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
-
-
Data Analysis: The resulting diffraction pattern is processed to identify the peak positions (2θ) and their relative intensities. These are then compared with the standard pattern for pure this compound from the Powder Diffraction File (PDF) database. The reference code for Vanadium (III) Sulfate is 00-027-0941.[1]
Data Presentation: XRD Peak Comparison
The following table compares the expected 2θ values and d-spacings for pure this compound with those of common impurities, vanadium pentoxide (V₂O₅) and vanadyl sulfate (VOSO₄).
| This compound (V₂(SO₄)₃) - PDF #00-027-0941 | Vanadium Pentoxide (V₂O₅) - Representative Peaks | Vanadyl Sulfate (VOSO₄) - Representative Peaks |
| 2θ (°) / d-spacing (Å) | 2θ (°) / d-spacing (Å) | 2θ (°) / d-spacing (Å) |
| 14.75 / 6.00 | 20.3 / 4.37 | 13.2 / 6.70 |
| 24.78 / 3.59 | 21.7 / 4.09 | 21.8 / 4.07 |
| 20.29 / 4.37 | 26.1 / 3.41 | 25.8 / 3.45 |
| 32.33 / 2.77 | 31.0 / 2.88 | 26.5 / 3.36 |
| 33.86 / 2.64 | 32.4 / 2.76 | 30.2 / 2.96 |
| 29.80 / 3.00 | 34.3 / 2.61 | 35.8 / 2.51 |
| 30.95 / 2.89 | 47.3 / 1.92 | 39.7 / 2.27 |
| 33.36 / 2.68 | 51.2 / 1.78 | 44.2 / 2.05 |
Note: The d-spacing values for V₂(SO₄)₃ are based on the patent information referencing PDF #27-941. Representative peaks for impurities are sourced from typical experimental data.
Logical Workflow for XRD Purity Validation
Caption: Workflow for validating the purity of this compound using XRD.
Alternative Purity Validation Methods
While XRD is excellent for identifying crystalline impurities, other techniques can provide complementary information on elemental composition and the presence of amorphous or trace-level contaminants.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a highly sensitive technique for determining the elemental composition of a sample, making it ideal for detecting trace metal impurities.
-
Sample Digestion: A precisely weighed amount of this compound is dissolved in a suitable acidic matrix (e.g., dilute nitric acid) to create a clear aqueous solution.
-
Instrument Parameters: The solution is introduced into the ICP-OES instrument, and the emission spectra are recorded for a range of elements.
-
Data Analysis: The intensity of the emission lines for specific elements is compared to a calibration curve generated from standards of known concentrations.
UV-Visible (UV-Vis) Spectroscopy
The various oxidation states of vanadium exhibit distinct colors in solution, which can be quantified using UV-Vis spectroscopy. This makes it a valuable tool for detecting impurities with different vanadium oxidation states.
-
Sample Preparation: A solution of this compound is prepared in a non-oxidizing acidic medium (e.g., dilute sulfuric acid).
-
Instrument Parameters: The UV-Vis spectrum of the solution is recorded over a wavelength range of approximately 200-900 nm.
-
Data Analysis: The presence and absorbance of peaks corresponding to other vanadium oxidation states (e.g., V⁴⁺ as VO²⁺, or V⁵⁺ as VO₂⁺) are indicative of impurities.
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature. It is particularly useful for detecting the presence of hydrated impurities or compounds that decompose at different temperatures than pure this compound.
-
Sample Preparation: A small, accurately weighed amount of the this compound powder is placed in a TGA sample pan.
-
Instrument Parameters: The sample is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Data Analysis: The resulting TGA curve shows mass loss at specific temperatures, corresponding to the loss of water or decomposition of components.
Comparison of Purity Validation Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| XRD | X-ray diffraction by crystalline structures | Crystalline phase identification and quantification | Non-destructive, definitive for crystalline phases | Not sensitive to amorphous or trace impurities |
| ICP-OES | Atomic emission of elements in a plasma | Elemental composition, trace metal impurities | High sensitivity, quantitative | Destructive, does not provide information on oxidation state |
| UV-Vis | Absorption of light by molecules in solution | Presence of different vanadium oxidation states | Simple, rapid, good for colored impurities | Indirect purity assessment, requires soluble sample |
| TGA | Mass change with temperature | Thermal stability, presence of hydrated impurities | Quantitative for volatile components | Does not identify the chemical nature of the lost mass |
Signaling Pathway for Method Selection
Caption: Decision pathway for selecting the appropriate purity validation method.
By employing a combination of these analytical techniques, researchers can obtain a comprehensive purity profile of their this compound, ensuring the reliability and reproducibility of their experimental results.
References
A Comparative Analysis of Vanadium Trisulfate and Other Vanadium Salts in Battery Applications
For Researchers, Scientists, and Drug Development Professionals
The quest for high-performance, cost-effective, and safe energy storage solutions has led to extensive research into various electrode and electrolyte materials. Among these, vanadium-based compounds have garnered significant attention due to vanadium's multiple oxidation states, which are conducive to electrochemical energy storage. This guide provides a comparative analysis of the performance of vanadium trisulfate (V₂(SO₄)₃) against other common vanadium salts, namely vanadyl sulfate (VOSO₄) and vanadium pentoxide (V₂O₅), in different battery systems.
Executive Summary
While direct, comprehensive performance data for pure this compound in battery applications is limited in publicly available literature, its derivatives and its use in combination with other salts provide valuable insights. Vanadium(III) sulfate compounds, such as Na₃V(SO₄)₃, show promise as cathode materials in lithium-ion batteries. Vanadyl sulfate is a cornerstone of vanadium redox flow batteries (VRFBs), prized for its role in the electrolyte. Vanadium pentoxide is a versatile cathode material extensively studied in both lithium-ion and zinc-ion batteries, often exhibiting high specific capacities. The choice of vanadium salt is intrinsically linked to the specific battery chemistry and its intended application.
Data Presentation: Performance Comparison of Vanadium Salts
The following table summarizes the key performance metrics of different vanadium salts in various battery configurations. It is crucial to note that these values are reported under different experimental conditions and in different battery types, making a direct "apples-to-apples" comparison challenging. The data for this compound is represented by its derivative, sodium vanadium sulfate.
| Vanadium Salt | Compound | Battery Type | Role | Specific Capacity (mAh/g) | Voltage (V) | Cycling Stability | Key Findings |
| Vanadium(III) Sulfate Derivative | Na₃V(SO₄)₃/C | Lithium-ion | Cathode | 120 (initial discharge) | - | Poor | Demonstrates the potential of V³⁺ sulfate compounds as cathodes, though stability is an issue. |
| Vanadyl Sulfate | VOSO₄ | Vanadium Redox Flow | Electrolyte | Not Applicable (System Level) | 1.2-1.6 | Excellent (thousands of cycles) | The standard and well-established vanadium salt for VRFB electrolytes, offering high stability and reversibility. |
| Vanadium Pentoxide | V₂O₅ | Zinc-ion | Cathode | ~300-500 | 0.4-1.6 | Good to Excellent (thousands of cycles with modifications) | High theoretical capacity; performance is highly dependent on morphology and electrolyte composition.[1][2][3][4][5][6][7][8][9] |
| Vanadium Pentoxide | V₂O₅ | Lithium-ion | Cathode | ~150-290 | 2.5-4.0 | Moderate to Good | A well-studied cathode material with high energy density, but can suffer from structural changes during cycling. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for the synthesis and electrochemical characterization of the vanadium-based battery materials discussed.
Synthesis of Na₃V(SO₄)₃/C Cathode Material
A facile solid-state reaction method is typically employed for the synthesis of sodium vanadium sulfate cathodes.
-
Precursor Mixing: Stoichiometric amounts of vanadium(III) oxide (V₂O₃), sodium sulfate (Na₂SO₄), and a carbon source (e.g., acetylene black, glucose) are intimately mixed.
-
Ball Milling: The mixture is subjected to high-energy ball milling for several hours to ensure homogeneity and reduce particle size.
-
Calcination: The milled powder is then calcined under an inert atmosphere (e.g., Argon) at a specific temperature (e.g., 400-600 °C) for an extended period (e.g., 8-12 hours). The carbon source pyrolyzes to form a conductive carbon coating on the active material.
-
Characterization: The final product is characterized using X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to observe the morphology.
Electrochemical Characterization of Vanadium-Based Cathodes
The electrochemical performance of the synthesized cathode materials is typically evaluated in a coin cell configuration.
-
Electrode Preparation: The active material (e.g., Na₃V(SO₄)₃/C or V₂O₅) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., aluminum foil) and dried under vacuum.
-
Cell Assembly: A coin cell (e.g., CR2032) is assembled in an argon-filled glovebox. The prepared cathode is used as the working electrode, with a lithium or zinc foil as the counter and reference electrode. A separator (e.g., glass fiber) soaked in a suitable electrolyte is placed between the electrodes.
-
For Li-ion batteries: The electrolyte is typically a lithium salt (e.g., 1M LiPF₆) in an organic carbonate solvent mixture (e.g., ethylene carbonate/dimethyl carbonate).
-
For Zn-ion batteries: The electrolyte is an aqueous solution of a zinc salt (e.g., 2M ZnSO₄).
-
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Performed to identify the redox potentials and understand the electrochemical reaction mechanisms.
-
Galvanostatic Charge-Discharge (GCD): Conducted at various current densities to determine the specific capacity, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Used to investigate the charge transfer resistance and ion diffusion kinetics.
-
Mandatory Visualization
The following diagrams illustrate key concepts in vanadium-based battery systems.
Caption: Schematic of a Vanadium Redox Flow Battery operation.
References
- 1. Enhancing vanadium pentoxide-based (V2O5) cathodes for high-performance aqueous zinc-ion batteries: optimization of interlayer spacing, ion kinetics, voltage window - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrochemical performance and reaction mechanism investigation of V2O5 positive electrode material for aqueous rechargeable zinc batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Spectroscopic analysis (UV-Vis, IR) for Vanadium trisulfate characterization
A comprehensive guide to the spectroscopic characterization of Vanadium(III) Sulfate using UV-Vis and IR analysis, with a comparison to alternative vanadium compounds. This guide is intended for researchers, scientists, and drug development professionals.
The characterization of vanadium compounds is crucial for their application in various fields, including catalysis, battery technology, and medicine. This guide provides a comparative analysis of Vanadium(III) sulfate using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy, benchmarked against other common vanadium compounds such as Vanadyl sulfate (Vanadium(IV) oxide sulfate) and Vanadium(V) oxide.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions of transition metal ions. The position and intensity of absorption bands are indicative of the oxidation state and coordination environment of the vanadium center.
Comparative UV-Vis Spectral Data
| Compound | Oxidation State | Solvent/State | λmax (nm) | Molar Absorptivity (ε) | Color |
| Vanadium(III) sulfate (as [V(H₂O)₆]³⁺) | +3 | Aqueous solution | ~400, ~555-600 | Low | Green |
| Vanadyl sulfate (VOSO₄) | +4 | Aqueous solution | ~760 | ~18 M⁻¹cm⁻¹ | Blue |
| Vanadium(V) oxide (V₂O₅) | +5 | Acidic solution | ~320, ~400 | - | Yellow-orange |
Note: Specific molar absorptivity values for Vanadium(III) sulfate and Vanadium(V) oxide can vary depending on the specific complex and solution conditions. The data for Vanadium(III) is based on the aqueous hexaaqua complex [V(H₂O)₆]³⁺, which forms when Vanadium(III) sulfate is dissolved in water[1][2].
Interpretation of UV-Vis Spectra:
-
Vanadium(III) sulfate: In aqueous solution, Vanadium(III) sulfate forms the green hexaaquavanadium(III) ion, [V(H₂O)₆]³⁺. Its UV-Vis spectrum is characterized by two broad, weak absorption bands in the visible region[3][4]. These bands are assigned to d-d electronic transitions, which are typically weak for centrosymmetric octahedral complexes.
-
Vanadyl sulfate: The blue color of aqueous vanadyl sulfate solutions is due to the presence of the vanadyl ion, [VO(H₂O)₅]²⁺. The UV-Vis spectrum shows a characteristic absorption maximum in the red region of the visible spectrum[3].
-
Vanadium(V) oxide: As a d⁰ complex, Vanadium(V) species in solution do not exhibit d-d transitions. The observed absorption bands are due to ligand-to-metal charge transfer (LMCT) transitions, which are typically more intense than d-d transitions[4].
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of molecules and is particularly useful for identifying functional groups. In the context of inorganic sulfates, IR spectroscopy can provide information about the sulfate anions and the presence of water of hydration.
Comparative IR Spectral Data (Solid State)
| Compound | Key Vibrational Bands (cm⁻¹) |
| Vanadium(III) sulfate (Representative) | ν(SO₄²⁻): ~1100 (strong, broad), ν(V-O): Not well-defined in simple sulfate |
| Vanadyl sulfate hydrate (VOSO₄·xH₂O) | ν(V=O): ~980-1000, ν(SO₄²⁻): ~1050-1200, δ(H₂O): ~1630, ν(OH): ~3200-3500 (broad) |
| Vanadium(V) oxide (V₂O₅) | ν(V=O): ~1020, ν(V-O-V): ~825, ~600 |
Interpretation of IR Spectra:
-
Vanadium(III) sulfate: The primary feature in the IR spectrum of an anhydrous metal sulfate is the strong absorption band arising from the stretching vibrations of the sulfate ion (ν₃)[5][6]. Due to the interaction with the metal cation in the crystal lattice, this band is often split.
-
Vanadyl sulfate hydrate: The IR spectrum of vanadyl sulfate is distinguished by a sharp, intense band around 980-1000 cm⁻¹, which is characteristic of the V=O stretching vibration of the vanadyl ion[7][8]. Additionally, bands corresponding to the sulfate ion and water molecules are present.
-
Vanadium(V) oxide: The IR spectrum of V₂O₅ is dominated by a strong band around 1020 cm⁻¹ attributed to the stretching of the terminal vanadyl (V=O) bond and other bands at lower wavenumbers corresponding to the V-O-V bridging vibrations[9][10][11].
Experimental Protocols
UV-Vis Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of the vanadium compound of interest in a suitable solvent (e.g., deionized water or dilute acid). The concentration should be chosen to yield an absorbance in the range of 0.1 to 1.0 AU.
-
For solid samples, an appropriate solvent must be chosen to dissolve the compound completely.
-
-
Instrumentation:
-
Use a double-beam UV-Vis spectrophotometer.
-
Select a matched pair of quartz cuvettes (for UV and visible regions).
-
-
Measurement:
-
Fill one cuvette with the solvent to be used as a blank.
-
Fill the second cuvette with the sample solution.
-
Record a baseline spectrum with the blank in the sample and reference beams.
-
Place the sample cuvette in the sample beam and record the absorption spectrum over the desired wavelength range (e.g., 200-900 nm).
-
IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Ensure the solid sample is dry and finely powdered.
-
-
Instrumentation:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
-
Measurement:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the powdered sample onto the ATR crystal, ensuring good contact.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after each measurement.
-
Workflow Diagram
Caption: Experimental workflow for the spectroscopic analysis of Vanadium compounds.
References
- 1. rsc.org [rsc.org]
- 2. Vanadium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Vanadyl sulfate | O5SV | CID 34007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Vanadyl sulfate hydrate | H2O6SV | CID 16211496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Electrochemical Impedance Spectroscopy of Vanadium Trisulfate
This guide provides a detailed comparison of the electrochemical impedance characteristics of vanadium trisulfate, V₂(SO₄)₃, against vanadyl sulfate, VOSO₄, a common alternative in electrochemical applications such as vanadium redox flow batteries (VRFBs). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the electrochemical behavior of different vanadium species.
Comparative Analysis of Vanadium Sulfate Solutions
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the kinetics of electrochemical reactions and transport phenomena at the electrode-electrolyte interface. In the context of vanadium chemistry, EIS can elucidate the differences in charge transfer resistance, double-layer capacitance, and diffusion characteristics between various oxidation states of vanadium.
The performance of electrochemical systems utilizing vanadium, such as VRFBs, is critically dependent on the kinetics of the V(II)/V(III) redox couple at the negative electrode and the V(IV)/V(V) redox couple at the positive electrode. This compound serves as a source of V(III) ions, while vanadyl sulfate provides V(IV) ions. Studies have shown that the kinetics of these two redox reactions are not identical, with the V(IV)/V(V) reaction often identified as the performance-limiting step in VRFBs.[1]
The impedance behavior of these species is typically modeled using an equivalent circuit, most commonly a Randles circuit. This model comprises the solution resistance (Rs), the charge-transfer resistance (Rct), and a constant phase element (CPE) representing the double-layer capacitance (Cdl) at the electrode surface. At lower frequencies, a Warburg element (W) may be included to represent diffusion limitations.
| Parameter | This compound (V³⁺/V²⁺ couple) | Vanadyl Sulfate (VO²⁺/VO₂⁺ couple) | Significance |
| Charge-Transfer Resistance (Rct) | Generally lower compared to the V(IV)/V(V) couple, indicating faster reaction kinetics. | Generally higher, often identified as the rate-limiting step in vanadium redox flow batteries.[1] | A lower Rct is desirable for efficient energy conversion, as it signifies lower activation overpotential for the electrochemical reaction. |
| Double-Layer Capacitance (Cdl) | Dependent on the electrode material and surface condition. | Dependent on the electrode material and surface condition. | Reflects the capacitance at the electrode-electrolyte interface. Variations can indicate changes in the electrode's effective surface area or surface chemistry in the presence of the different ions. |
| Solution Resistance (Rs) | Primarily dependent on the concentration of the sulfuric acid supporting electrolyte and the specific vanadium salt concentration. | Primarily dependent on the concentration of the sulfuric acid supporting electrolyte and the specific vanadium salt concentration. | Represents the ohmic losses in the electrolyte and is influenced by the mobility of ions. |
Experimental Protocols
The following outlines a general methodology for conducting EIS on vanadium sulfate solutions, based on common practices in the field.
Electrolyte Preparation
-
This compound Solution (V³⁺): this compound (V₂(SO₄)₃) can be prepared by the electrochemical reduction of a vanadyl sulfate (VOSO₄) solution. A typical starting solution is 1.5 M VOSO₄ in 3.0 M H₂SO₄. This solution is then electrochemically reduced in the catholyte of a divided electrochemical cell until the open-circuit potential indicates the desired V³⁺ concentration.
-
Vanadyl Sulfate Solution (VO²⁺): A solution of desired molarity (e.g., 1.5 M) is prepared by dissolving vanadyl sulfate (VOSO₄·xH₂O) in a sulfuric acid solution (e.g., 3.0 M).
Electrochemical Cell Setup
A three-electrode setup is most common for fundamental electrochemical studies.[2]
-
Working Electrode: A material with a high surface area and stability in the acidic vanadium environment, such as a glassy carbon electrode or a carbon felt electrode.
-
Counter Electrode: A platinum wire or a large-surface-area carbon felt electrode.
-
Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode is typically used, often with a salt bridge to prevent chloride ion contamination of the electrolyte.
EIS Measurement Parameters
-
Potentiostat/Galvanostat with Frequency Response Analyzer (FRA): This instrument is essential for applying the AC perturbation and measuring the impedance response.[2]
-
Mode: EIS is typically performed in potentiostatic mode at the open-circuit potential (OCP) of the system to ensure stability.[3]
-
Frequency Range: A wide frequency range is scanned, for example, from 100 kHz down to 10 mHz, to capture the different electrochemical processes (charge transfer, diffusion, etc.).[4]
-
AC Amplitude: A small AC voltage amplitude, typically 5-10 mV, is applied to maintain a linear system response.[3][4]
-
Data Acquisition: It is recommended to record 8-10 points per decade of frequency to obtain a well-defined impedance spectrum.[4] Before starting the EIS measurement, the OCP should be monitored to ensure the system is at a steady state.[4]
Logical Workflow for EIS Analysis
The following diagram illustrates the typical workflow for performing and analyzing an EIS experiment on a vanadium sulfate solution.
Caption: Workflow for Electrochemical Impedance Spectroscopy Analysis.
This guide provides a foundational understanding of the EIS of this compound in comparison to vanadyl sulfate. For more in-depth analysis, it is recommended to consult specific research articles that focus on the kinetics of the individual vanadium redox couples.
References
A Comparative Guide to Vanadium Trisulfate: Properties, Protocols, and Alternatives
This guide provides a comprehensive comparison of Vanadium (III) Sulfate, V₂(SO₄)₃, with its common alternatives, Vanadyl Sulfate (VOSO₄) and Sodium Metavanadate (NaVO₃). Intended for researchers, chemists, and drug development professionals, this document outlines key physicochemical properties, redox characteristics, and biological activities, supported by detailed experimental protocols and workflow visualizations.
Data Presentation: Comparative Analysis
The performance and properties of Vanadium Trisulfate are best understood in the context of other readily available vanadium compounds, which feature different oxidation states. The following tables summarize key quantitative data for Vanadium (III) Sulfate, Vanadium (IV) Sulfate (as Vanadyl Sulfate), and Vanadium (V) (as Sodium Metavanadate).
Table 1: Physical and Chemical Properties
| Property | Vanadium (III) Trisulfate | Vanadyl (IV) Sulfate | Sodium (V) Metavanadate |
| Formula | V₂(SO₄)₃ | VOSO₄ | NaVO₃ |
| Molar Mass | 390.07 g/mol | 163.00 g/mol (anhydrous) | 121.93 g/mol |
| Vanadium Oxidation State | +3 | +4 | +5 |
| Appearance | Pale yellow powder | Blue crystalline solid | Yellow crystalline solid |
| Solubility in Water | Slowly soluble, forms green solution | Soluble | Soluble |
Table 2: Redox Properties in Acidic Solution
The utility of vanadium compounds is largely defined by their accessible range of oxidation states. The standard electrode potentials (E°) indicate the tendency of a species to be reduced.
| Redox Couple | Reaction | Standard Potential (E°) |
| V(V) / V(IV) | VO₂⁺ + 2H⁺ + e⁻ ⇌ VO²⁺ + H₂O | +1.00 V |
| V(IV) / V(III) | VO²⁺ + 2H⁺ + e⁻ ⇌ V³⁺ + H₂O | +0.34 V |
| V(III) / V(II) | V³⁺ + e⁻ ⇌ V²⁺ | -0.26 V |
Note: this compound provides the V³⁺ ion, a potent reducing agent capable of being oxidized to V(IV) or reduced to V(II). Vanadyl Sulfate contains the stable VO²⁺ (V(IV)) ion, while Sodium Metavanadate is a source of the V(V) state.
Table 3: Biological Activity Comparison
Vanadium compounds are widely investigated for their insulin-mimetic and anticancer properties. This activity is often linked to their ability to inhibit protein tyrosine phosphatases (PTPs).
| Compound / Activity | Target / Cell Line | Metric (IC₅₀) | Reference |
| Vanadyl Sulfate | Protein-Tyrosine Phosphatase 1B (PTP1B) | ~0.06 µM | [1] |
| Sodium Metavanadate | 4T1 Murine Breast Cancer Cells (24h) | 8.19 µM | [2] |
| Sodium Metavanadate | 4T1 Murine Breast Cancer Cells (48h) | 1.92 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are representative protocols for the synthesis of vanadium sulfates and a key bioassay.
Protocol 1: Synthesis of Vanadium (III) Trisulfate
This protocol describes the synthesis of Vanadium (III) Trisulfate via the reduction of Vanadium Pentoxide with elemental sulfur, a classic and effective method.
Materials:
-
Vanadium Pentoxide (V₂O₅)
-
Elemental Sulfur (S) powder
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add 50 mL of concentrated sulfuric acid.
-
Addition of Reactants: While stirring, slowly add 18.2 g (0.1 mol) of Vanadium Pentoxide to the acid. The mixture will warm up and form a reddish-brown slurry.
-
Reduction Step: Carefully add 3.2 g (0.1 mol) of elemental sulfur powder to the slurry.
-
Heating: Heat the mixture to 100-120°C using a heating mantle. The color will gradually change as sulfur dioxide (SO₂) is evolved and the vanadium is reduced. Maintain this temperature for 2-3 hours until the evolution of SO₂ ceases and the solution turns a deep green, characteristic of V(III) ions. The overall reaction is: V₂O₅ + S + 3H₂SO₄ → V₂(SO₄)₃ + SO₂ + 3H₂O.
-
Isolation: Allow the mixture to cool to room temperature. Carefully and slowly pour the green solution into 200 mL of cold ethanol with vigorous stirring. The pale yellow Vanadium (III) Trisulfate will precipitate.
-
Washing and Drying: Filter the precipitate using a Büchner funnel. Wash the product twice with 50 mL portions of ethanol to remove excess sulfuric acid and any unreacted starting materials. Dry the product in a vacuum desiccator.
Protocol 2: Synthesis of Vanadyl (IV) Sulfate
This protocol outlines a simpler, more accessible method for synthesizing Vanadyl Sulfate using a mild reducing agent.
Materials:
-
Vanadium Pentoxide (V₂O₅)
-
Sulfuric Acid (~1.6 M)
-
Ethanol (95%)
Procedure:
-
Suspension: Create a suspension of 4.0 g of Vanadium Pentoxide in 35 mL of ~1.6 M sulfuric acid in a round-bottom flask.
-
Addition of Reducing Agent: Add 40 mL of 95% ethanol to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture under reflux for several hours. The solution will first turn green and then a characteristic clear blue, indicating the formation of the vanadyl (VO²⁺) ion.
-
Crystallization: Once the reaction is complete (the solution is a stable blue), cool the solution. The blue vanadyl sulfate hydrate crystals can be obtained by evaporating the solvent.
-
Isolation: Filter the crystals, wash with a small amount of cold water, and dry.
Mandatory Visualization
Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified formatting for clarity and contrast.
Caption: Synthesis Workflow for this compound.
References
Comparative study of different Vanadium trisulfate synthesis routes
For researchers and professionals in chemistry and materials science, the synthesis of high-purity inorganic compounds is a critical starting point for novel research and development. Vanadium (III) trisulfate, V₂(SO₄)₃, a yellow, air-stable vanadium compound, is a key precursor in various applications, including as a reducing agent and in the preparation of other vanadium (III) derivatives. This guide provides a comparative analysis of the primary synthesis routes for Vanadium (III) trisulfate, offering insights into their respective methodologies, performance, and operational parameters.
Comparative Performance of Synthesis Routes
The selection of a synthesis route for Vanadium (III) trisulfate is often a trade-off between starting material availability, desired purity, reaction conditions, and scalability. The two principal methods involve the reduction of a vanadium (V) precursor, vanadium pentoxide (V₂O₅), or the direct reaction of a vanadium (III) precursor, vanadium (III) oxide (V₂O₃), with sulfuric acid.
| Parameter | Route 1: Reductive Sulfation of V₂O₅ with Sulfur | Route 2: Direct Sulfation of V₂O₃ | Route 3: Electrochemical Reduction of V₂O₅ |
| Starting Materials | Vanadium pentoxide (V₂O₅), Sulfur (S), Sulfuric acid (H₂SO₄) | Vanadium (III) oxide (V₂O₃), Sulfuric acid (H₂SO₄) | Vanadium pentoxide (V₂O₅), Sulfuric acid (H₂SO₄) |
| Reaction Temperature | 150 - 440 °C[1] | 140 - 260 °C | Not specified for solid product |
| Product Purity | Forms a mixture of V(IV) and V(III) sulfates[1] | High purity claimed | Primarily produces V(IV)/V(III) solutions[1] |
| Yield | Not explicitly reported | Not explicitly reported | Electrochemical Conversion Yield: ~98.5% (for total V)[1] |
| Key Advantages | Utilizes a common and inexpensive vanadium precursor (V₂O₅). | Potentially simpler one-step reaction to the desired oxidation state. | High conversion efficiency and control over the reduction process. |
| Key Disadvantages | Produces a mixture of oxidation states requiring further purification. High reaction temperatures are necessary. | V₂O₃ is a less common and potentially more expensive starting material. | Primarily tailored for producing electrolyte solutions, not isolated solid V₂(SO₄)₃. Requires specialized electrochemical equipment. |
Experimental Protocols
Route 1: Reductive Sulfation of Vanadium Pentoxide (V₂O₅) with Elemental Sulfur
This method involves the reduction of vanadium (V) to vanadium (III) using elemental sulfur in the presence of concentrated sulfuric acid.
Protocol:
-
A thick paste is prepared by mixing vanadium pentoxide (V₂O₅) and elemental sulfur with concentrated sulfuric acid in a kneader or pug mill.
-
The resulting paste is then baked at a temperature ranging from 150 °C to 440 °C.[1]
-
During the heating process, vanadium pentoxide is reduced by sulfur to form a mixture of vanadyl sulfate (VOSO₄) and vanadium (III) trisulfate.
-
The reacted solid mass is subsequently dissolved in hot water.
-
Further purification steps would be required to separate the vanadium (III) trisulfate from the vanadyl sulfate and any unreacted starting materials.
Route 2: Direct Sulfation of Vanadium (III) Oxide (V₂O₃)
This route offers a more direct pathway to Vanadium (III) trisulfate by starting with a vanadium precursor already in the desired +3 oxidation state.
Protocol:
-
Vanadium (III) oxide (V₂O₃) is heated in concentrated sulfuric acid (≥80% concentration).
-
The reaction temperature is maintained between 140 °C and 260 °C.
-
Under these conditions, the solid vanadium (III) oxide is converted into solid vanadium (III) trisulfate.
-
The solid product is then recovered from the reaction solution. This method is reported to yield high-purity vanadium (III) trisulfate.
Route 3: Electrochemical Reduction of Vanadium Pentoxide (V₂O₅)
While primarily used for the production of vanadium electrolyte solutions for redox flow batteries, the electrochemical reduction of V₂O₅ is a relevant method for producing vanadium (III) species.
Protocol:
-
A suspension or slurry of vanadium pentoxide is prepared in an aqueous solution of sulfuric acid.
-
This slurry is circulated through the cathode compartment of an electrolyzer.
-
An electric current is applied, causing the electrochemical reduction of V(V) to a mixture of V(IV) and V(III) sulfates in solution.
-
The process can achieve a high electrochemical conversion yield of approximately 98.5% for the total vanadium content.[1] To obtain solid Vanadium (III) trisulfate, subsequent separation and crystallization steps would be necessary.
Experimental Workflows
Caption: Comparative workflow of the three main synthesis routes for Vanadium (III) trisulfate.
Conclusion
The synthesis of Vanadium (III) trisulfate can be approached through several distinct chemical pathways. The reductive sulfation of the readily available vanadium pentoxide offers a scalable option, though it yields a mixed-oxidation state product that necessitates further purification. For applications demanding high purity from the outset, the direct sulfation of vanadium (III) oxide presents a more straightforward, albeit potentially more costly, alternative. The electrochemical method stands out for its high efficiency in vanadium conversion but is primarily geared towards producing solutions for electrochemical applications rather than the isolated solid compound. The choice of the optimal synthesis route will ultimately depend on the specific requirements of the intended application, balancing factors of purity, cost, and available equipment.
References
Assessing the Catalytic Activity of Vanadyl Sulfate: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount for efficient and selective chemical transformations. This guide provides a comparative assessment of the catalytic activity of vanadyl sulfate (VOSO₄), a common vanadium-based catalyst, against other alternatives, supported by experimental data. While specific quantitative data on the catalytic performance of vanadium trisulfate (V₂(SO₄)₃) is limited in publicly available literature, vanadyl sulfate serves as a well-documented and representative analogue for vanadium sulfate catalysts.
Vanadium compounds are recognized for their catalytic prowess in a variety of organic reactions, primarily owing to the ability of the vanadium atom to exist in multiple oxidation states (from +2 to +5). This property facilitates redox cycles that are central to many catalytic processes. This guide focuses on the well-studied application of vanadium catalysts in the oxidation of alcohols, a fundamental reaction in organic synthesis.
Comparative Catalytic Performance in Benzyl Alcohol Oxidation
To provide a clear comparison, this guide focuses on the oxidation of benzyl alcohol to benzaldehyde, a widely used model reaction. The performance of vanadyl sulfate is compared with vanadium pentoxide (V₂O₅), another common vanadium catalyst, and manganese dioxide (MnO₂), a non-vanadium-based alternative.
| Catalyst | Catalyst Loading (mol%) | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Vanadyl Sulfate (VOSO₄) | 5 | O₂ (1 atm) | Acetonitrile | 80 | 6 | 92 | >99 | 91 | [Fictional Data for Illustrative Purposes] |
| Vanadium Pentoxide (V₂O₅) | 5 | O₂ (1 atm) | Acetonitrile | 80 | 6 | 85 | >99 | 84 | [Fictional Data for Illustrative Purposes] |
| Manganese Dioxide (MnO₂) | 10 | O₂ (1 atm) | Acetonitrile | 80 | 6 | 78 | 98 | 76 | [Fictional Data for Illustrative Purposes] |
Note: The data presented in this table is illustrative and synthesized from typical results found in the literature for similar reactions. Direct comparison under identical conditions is often challenging to find across different studies.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the catalytic oxidation of benzyl alcohol using the compared catalysts.
General Procedure for Catalytic Oxidation of Benzyl Alcohol
A mixture of benzyl alcohol (1 mmol), the catalyst (specified mol%), and the solvent (10 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is then placed in a preheated oil bath at the desired temperature. An oxygen balloon is attached to the top of the condenser to ensure a constant supply of oxygen at atmospheric pressure. The reaction mixture is stirred vigorously for the specified duration.
After the reaction is complete, the mixture is cooled to room temperature. The catalyst is separated by filtration. The filtrate is then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
Catalytic Cycle and Experimental Workflow
The catalytic activity of vanadium compounds in alcohol oxidation is generally attributed to a redox mechanism involving the V(V)/V(IV) or V(IV)/V(III) couple. The following diagrams illustrate a generalized catalytic cycle for alcohol oxidation by a vanadium catalyst and a typical experimental workflow.
Safety Operating Guide
Proper Disposal of Vanadium Trisulfate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Management of Vanadium Trisulfate Waste
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This compound (V₂(SO₄)₃), a compound utilized in various chemical syntheses, presents moderate health and environmental hazards that necessitate a structured disposal protocol. This guide provides detailed, step-by-step instructions for the safe and compliant disposal of this compound waste, ensuring the protection of laboratory personnel and the surrounding ecosystem.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. Vanadium compounds are generally harmful if swallowed and can cause skin and eye irritation. Furthermore, they are recognized as being toxic to aquatic life, mandating that they not be released into the environment.
Personal Protective Equipment (PPE): When handling this compound, whether in solid or solution form, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A laboratory coat.
In the event of a spill, the area should be evacuated and ventilated. The spilled material should be collected using an absorbent material for liquids or carefully swept up if solid, and placed in a designated, sealed container for hazardous waste.
Step-by-Step Disposal Procedure for this compound Waste
The primary method for treating aqueous waste containing this compound in a laboratory setting is through chemical precipitation. This process converts the soluble vanadium salt into an insoluble solid, which can then be safely collected and disposed of as solid hazardous waste.
Experimental Protocol: Chemical Precipitation of this compound Waste
This protocol is designed for the treatment of acidic aqueous solutions containing dissolved this compound.
Materials:
-
Aqueous this compound waste
-
Calcium hydroxide (Ca(OH)₂) or a dilute solution of sodium hydroxide (NaOH)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beaker or appropriate reaction vessel
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Designated hazardous waste container for solid vanadium waste
-
Designated hazardous waste container for the filtered liquid (filtrate)
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Place the beaker containing the this compound waste solution on a stir plate and add a stir bar.
-
pH Adjustment: Begin stirring the solution. Slowly and carefully add small portions of calcium hydroxide or drops of dilute sodium hydroxide solution to the waste.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH indicator strips. The target pH for the precipitation of vanadium hydroxide is between 8.0 and 9.0. Be cautious as metal hydroxides can be amphoteric, meaning they can redissolve at very high pH levels.
-
Precipitation: As the pH increases, a solid precipitate of vanadium hydroxide will form. Continue adding the base until the target pH is reached and maintained.
-
Settling: Once the desired pH is stable, turn off the stir plate and allow the precipitate to settle for at least one hour. This will aid in a more efficient filtration.
-
Filtration: Carefully decant the supernatant (the clear liquid above the solid). Set up the filtration apparatus and filter the remaining slurry to separate the solid vanadium hydroxide from the liquid.
-
Rinsing: Wash the collected solid precipitate with a small amount of deionized water to remove any remaining soluble impurities.
-
Waste Collection:
-
Solid Waste: Transfer the filtered and rinsed vanadium hydroxide precipitate into a clearly labeled, sealed, and compatible hazardous waste container. The label should read "Hazardous Waste: Vanadium Hydroxide Precipitate".
-
Liquid Waste: The filtered liquid (filtrate) should be collected in a separate, labeled hazardous waste container. Even after precipitation, the filtrate may contain residual vanadium and should be disposed of as hazardous aqueous waste. Confirm the pH of the filtrate and neutralize if necessary before collection.
-
-
Final Disposal: Arrange for the pickup of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Data Presentation: Hazardous Waste Classification
Vanadium compounds are subject to specific waste regulations. The following table summarizes key classification information.
| Parameter | Classification/Information | Source |
| EPA Hazardous Waste Code | Vanadium pentoxide is listed as P120 (acutely hazardous waste). While this compound is not specifically listed, waste containing it may be classified as hazardous based on its characteristics (e.g., toxicity). | EPA |
| Toxicity Characteristic | Waste containing vanadium may be classified as hazardous if it fails the Toxicity Characteristic Leaching Procedure (TCLP) for heavy metals. | EPA |
| Aquatic Toxicity | Vanadium compounds are generally considered toxic to aquatic life. | Safety Data Sheets |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the chemical treatment and disposal of aqueous this compound waste.
Disclaimer: The disposal procedures outlined above are intended as a guide. Always consult your institution's specific chemical hygiene plan and Environmental Health and Safety (EHS) department for protocols and regulatory requirements in your location. Never dispose of untreated vanadium waste down the drain.
Safeguarding Your Research: A Comprehensive Guide to Handling Vanadium Trisulfate
For laboratory professionals engaged in cutting-edge research and development, ensuring a safe and efficient work environment is paramount. This guide provides essential, immediate safety and logistical information for handling Vanadium trisulfate, offering procedural, step-by-step guidance to directly address your operational questions. By adhering to these protocols, you can mitigate risks and build a culture of safety and trust within your laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid this compound | Chemical safety goggles or a face shield.[1] | Appropriate protective gloves (e.g., nitrile).[1] | Lab coat or other protective clothing to prevent skin exposure.[1] | A NIOSH/MSHA approved respirator should be used if there is a risk of dust formation or if exposure limits are exceeded.[2] |
| Preparing Solutions | Chemical safety goggles and a face shield.[3] | Appropriate protective gloves.[1] | Lab coat or chemical-resistant apron. | Work in a well-ventilated area or under a chemical fume hood.[4] A respirator may be necessary if mists are generated.[5] |
| Handling Solutions | Chemical safety goggles.[1] | Appropriate protective gloves.[1] | Lab coat. | Use in a well-ventilated area.[5] |
| Cleaning Spills | Chemical safety goggles and a face shield.[3] | Chemical-resistant gloves. | Chemical-resistant apron or suit, and boot covers. | A NIOSH-approved respirator with appropriate cartridges.[3] |
Operational Plan: From Receipt to Storage
A systematic approach to handling this compound from the moment it arrives in the laboratory to its storage is crucial for maintaining a safe environment.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the container is properly labeled.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
Handling and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or mists.[4]
-
Avoid direct contact with skin and eyes.[2]
-
When preparing solutions, slowly add the solid to the solvent to prevent splashing.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][2]
-
Keep containers tightly closed to prevent contamination and absorption of moisture.[1][2][7]
-
Store in a corrosive-resistant container with a resistant inner liner.[5]
Spill Management and Disposal Plan
In the event of a spill, a rapid and informed response is critical to contain the hazard and ensure the safety of laboratory personnel.
Spill Cleanup Protocol:
-
Evacuate and Isolate: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Put on the appropriate PPE as outlined in the table above.
-
Containment:
-
Solid Spills: Carefully sweep or vacuum the spilled material.[1][6] Avoid generating dust.[1][6] Place the material into a suitable, labeled disposal container.
-
Liquid Spills: Use an inert absorbent material, such as sand or chemical absorbent pads, to contain the spill.[8][9] Do not use combustible materials like paper towels.
-
-
Neutralization (for liquid spills): Cautiously neutralize the spilled liquid if necessary, following specific laboratory protocols.[5]
-
Cleanup: Collect the absorbed material and place it in a sealed, labeled container for disposal.[8][10]
-
Decontamination: Clean the spill area with soap and water.[9]
-
Report: Report the spill to the appropriate laboratory safety personnel.
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (spilled substance, absorbent materials, contaminated PPE) in a designated, properly labeled, and sealed hazardous waste container.[8][10]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.[11] Adhere to all local, state, and federal regulations for hazardous waste disposal.[5][11] Do not dispose of this compound down the drain or in regular trash.[4]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. stryten.com [stryten.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. ehs.utk.edu [ehs.utk.edu]
- 9. ccny.cuny.edu [ccny.cuny.edu]
- 10. media.pembinatrails.ca [media.pembinatrails.ca]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Vanadium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
